molecular formula C10H17N B586517 Amantadine-d15 CAS No. 33830-10-3

Amantadine-d15

Cat. No.: B586517
CAS No.: 33830-10-3
M. Wt: 166.34 g/mol
InChI Key: DKNWSYNQZKUICI-BXSQCBKHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amantadine-d15, also known as this compound, is a useful research compound. Its molecular formula is C10H17N and its molecular weight is 166.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterioadamantan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6,11H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNWSYNQZKUICI-BXSQCBKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C2(C(C3(C(C1(C(C(C2([2H])[2H])(C3([2H])[2H])N)([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is Amantadine-d15 and its primary use in research?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amantadine-d15 is the deuterium-labeled analogue of Amantadine, an antiviral and antiparkinsonian agent.[1] In the realm of bioanalytical research, this compound serves a critical role as a stable isotope-labeled internal standard (IS). Its primary application is in quantitative analyses, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods, to ensure the accuracy and precision of Amantadine concentration measurements in biological matrices.[2][3] The substitution of fifteen hydrogen atoms with deuterium results in a mass shift that allows for its differentiation from the unlabeled Amantadine by the mass spectrometer, while maintaining nearly identical chemical and physical properties. This technical guide provides an in-depth overview of this compound, its primary use in research, and detailed experimental methodologies.

Core Properties of this compound

This compound is a deuterated form of 1-adamantanamine. Its key chemical and physical properties are summarized below.

PropertyValue
Chemical Name 1-Adamantanamine-d15
Synonyms 1-Aminoadamantane-d15, Tricyclo[3.3.1.13,7]decan-d15-1-amine Hydrochloride
Molecular Formula C₁₀H₂D₁₅N
Molecular Weight 166.34 g/mol
CAS Number 33830-10-3

Primary Use in Research: Internal Standard in Bioanalysis

The predominant application of this compound in research is as an internal standard in the quantitative bioanalysis of Amantadine.[1] The principle behind its use lies in isotope dilution mass spectrometry. A known amount of this compound is spiked into a biological sample (e.g., plasma, urine) containing an unknown concentration of Amantadine.[4][5] During sample preparation and analysis, any loss of analyte will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometric response of Amantadine to that of this compound, an accurate and precise quantification of Amantadine can be achieved, compensating for variations in extraction recovery and matrix effects.[6]

Performance as an Internal Standard

The performance of this compound as an internal standard has been validated in numerous studies. A comparison with another commonly used deuterated internal standard, Amantadine-d6, highlights its suitability.

ParameterThis compoundAmantadine-d6
Linearity Range 50–1500 ng/mL0.50–500 ng/mL[7]
Correlation Coefficient (r) > 0.995[8]≥ 0.9969[7]
Intra-day Precision (% RSD) < 8.0%[8]≤ 5.42%[7]
Inter-day Precision (% RSD) < 8.0%[8]≤ 5.42%[7]
Intra-day Accuracy < 8.0%[8]98.47% to 105.72%[7]
Inter-day Accuracy < 8.0%[8]98.47% to 105.72%[7]
Extraction Recovery Within acceptable limits[8]97.89%–100.28%[7]

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and straightforward method for extracting Amantadine and this compound from plasma samples.[3]

Materials:

  • Human plasma samples

  • This compound internal standard working solution

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Add a specified volume of the this compound internal standard working solution to each sample.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 30 seconds to ensure thorough mixing.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis

The following provides a typical set of parameters for the analysis of Amantadine using this compound as an internal standard.

Liquid Chromatography (LC) Conditions:

ParameterValue
LC System Shimadzu Exion LC-20AD HPLC or equivalent[8]
Column Agilent Poroshell 120 SB-C18 (4.6 mm × 50 mm, 2.7 µm) or equivalent[8]
Mobile Phase Isocratic elution with 70% 0.1% formic acid in water and 30% acetonitrile[8]
Flow Rate 0.8 mL/min[8]
Injection Volume 10 µL
Column Temperature 40 °C
Run Time 3 minutes[8]

Mass Spectrometry (MS) Conditions:

ParameterAmantadineThis compound (IS)
MS System QTRAP 5500 Mass Spectrometer or equivalent[8]QTRAP 5500 Mass Spectrometer or equivalent[8]
Ionization Mode Positive Electrospray Ionization (ESI+)[9]Positive Electrospray Ionization (ESI+)[9]
Detection Mode Multiple Reaction Monitoring (MRM) or MS³[9]Multiple Reaction Monitoring (MRM) or MS³[9]
Precursor Ion (m/z) 152.2[9]167.0[9]
Product Ion (m/z) (MRM) 135.3[9]150.3[9]
Product Ion (m/z) (MS³) 107.4[9]118.1[9]
Collision Energy (eV) Optimized for the specific instrument (e.g., 25 eV)[9]Optimized for the specific instrument (e.g., 25 eV)[9]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection (MRM or MS³) LC->MS Ratio Calculate Peak Area Ratio (Amantadine / this compound) MS->Ratio Quantify Quantify Amantadine Concentration Ratio->Quantify

Bioanalytical Workflow for Amantadine Quantification.

isotope_dilution_principle cluster_sample Biological Sample cluster_standard Internal Standard cluster_mixed Spiked Sample A1 Amantadine M1 Amantadine A2 Amantadine A3 Amantadine M3 Amantadine A3->M3 IS1 This compound MIS1 This compound IS2 This compound MIS2 This compound IS2->MIS2 MS_detect Mass Spectrometer Measures Ratio of Amantadine to This compound M1->MS_detect M2 Amantadine

Principle of Isotope Dilution Mass Spectrometry.

References

An In-depth Technical Guide to Amantadine-d15: Chemical Structure, Properties, and Analytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amantadine-d15, the deuterated analog of Amantadine, serves as a critical internal standard for the quantitative analysis of Amantadine in biological matrices. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical applications of this compound. Detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, alongside a discussion of the pharmacological mechanisms of Amantadine.

Chemical Structure and Properties

This compound is a saturated tricyclic amine in which all fifteen hydrogen atoms of the adamantane cage have been replaced with deuterium. This isotopic labeling results in a molecule that is chemically identical to Amantadine but possesses a higher molecular weight, allowing for its differentiation in mass spectrometry-based assays.

Chemical Structure:

Figure 1: Chemical Structure of this compound

Table 1: Chemical Identifiers and Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound Hydrochloride
Molecular Formula C₁₀H₂D₁₅N[1]C₁₀H₃D₁₅ClN[2][3]
Molecular Weight 166.34 g/mol [1][4]202.80 g/mol [2][5]
CAS Number 33830-10-3[1][6]Not explicitly available, parent unlabeled CAS is 665-66-7[2]
Appearance White to off-white solid[4][6]White to Pale Yellow Solid
Purity Typically ≥98%[1]≥98%

Table 2: Physicochemical Properties of Amantadine and this compound Hydrochloride

PropertyAmantadine (unlabeled)This compound Hydrochloride
Melting Point 180-192 °C (sublimes)>360 °C (with decomposition)[1]
Boiling Point Data not availableData not available
Solubility Sparingly soluble in water.Soluble in alcohol, chloroform, and water.[1] Slightly soluble in Methanol and Water.
pKa 10.1[7]Data not available
Storage Conditions Room Temperature-20°C Freezer, Under Inert Atmosphere

Experimental Protocols

This compound is primarily utilized as an internal standard in bioanalytical methods to ensure the accuracy and precision of Amantadine quantification. The following is a detailed protocol for the analysis of Amantadine in human plasma using LC-MS/MS with this compound as an internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting Amantadine from plasma samples.

Methodology:

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (concentration will depend on the specific assay requirements).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject a portion of the supernatant into the LC-MS/MS system for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Table 3: Chromatographic Conditions

ParameterCondition
LC System Agilent Poroshell 120 SB-C18 column (4.6 mm × 50 mm, 2.7 µm)[8]
Mobile Phase Isocratic elution with 70% 0.1% formic acid in water and 30% acetonitrile[8]
Flow Rate 0.8 mL/min[8]
Column Temperature 40 °C
Injection Volume 1-10 µL
Total Run Time 3 minutes[8]

Table 4: Mass Spectrometric Conditions

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM) or Triple-stage fragmentation (MS³)[8]
MRM Transitions Amantadine: m/z 152.2 → 135.3[8] This compound: m/z 167.0 → 150.3[8]
MS³ Transitions Amantadine: m/z 152.2 → 135.3 → 107.4[8] This compound: m/z 167.0 → 150.3 → 118.1[8]

Signaling Pathways and Mechanism of Action of Amantadine

Amantadine exhibits a dual mechanism of action, functioning as both an antiviral agent and a treatment for Parkinson's disease.

Antiviral Mechanism of Action

Amantadine's antiviral activity is primarily directed against the influenza A virus. It targets the M2 protein, a proton-selective ion channel essential for the viral replication cycle. By blocking this channel, Amantadine prevents the influx of protons into the virion, which is a crucial step for the uncoating of the viral ribonucleoprotein and its release into the host cell cytoplasm. This inhibition effectively halts viral replication.[6]

Antiviral_Mechanism cluster_virus Influenza A Virus cluster_cell Host Cell Virion Virion Endosome Endosome Virion->Endosome Endocytosis M2_Protein M2 Ion Channel vRNP Viral Ribonucleoprotein M2_Protein->vRNP Uncoating (Inhibited) Cytoplasm Cytoplasm vRNP->Cytoplasm Release (Inhibited) Endosome->M2_Protein Acidification Replication_Blocked Viral Replication Blocked Cytoplasm->Replication_Blocked Amantadine Amantadine Amantadine->M2_Protein Blocks Proton Influx

Caption: Antiviral mechanism of Amantadine targeting the M2 ion channel.

Mechanism of Action in Parkinson's Disease

The therapeutic effects of Amantadine in Parkinson's disease are attributed to its ability to modulate dopaminergic and glutamatergic neurotransmission. It is known to act as a weak, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[4] By blocking the NMDA receptor, Amantadine reduces the excessive glutamatergic activity that contributes to the motor symptoms of Parkinson's disease. Additionally, Amantadine is believed to enhance the release of dopamine and inhibit its reuptake in the striatum, thereby increasing dopaminergic signaling.[2]

Parkinson_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Release Dopamine Release Dopamine_Receptor Dopamine Receptor Dopamine_Release->Dopamine_Receptor Increased Dopamine Dopamine_Reuptake Dopamine Reuptake NMDA_Receptor NMDA Receptor Glutamate_Signal Glutamatergic Signaling NMDA_Receptor->Glutamate_Signal Reduced Excitotoxicity Therapeutic_Effect Alleviation of Parkinson's Symptoms Glutamate_Signal->Therapeutic_Effect Dopamine_Receptor->Therapeutic_Effect Amantadine Amantadine Amantadine->Dopamine_Release Enhances Amantadine->Dopamine_Reuptake Inhibits Amantadine->NMDA_Receptor Blocks

Caption: Dual mechanism of Amantadine in Parkinson's disease.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Amantadine in research and clinical settings. Its chemical and physical properties are well-characterized, and robust analytical methods leveraging its use as an internal standard are well-established. A thorough understanding of the mechanism of action of the parent compound, Amantadine, provides the context for its therapeutic applications and the importance of precise quantification. This guide serves as a valuable resource for professionals in the fields of pharmacology, analytical chemistry, and drug development.

References

Amantadine-d15: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Amantadine-d15. This deuterated analog of Amantadine is a critical tool in pharmacokinetic and bioanalytical studies.

Core Physicochemical Data

This compound is available in both its free base form and as a hydrochloride salt. The key quantitative data for both forms are summarized below for easy reference and comparison.

PropertyThis compoundThis compound Hydrochloride
CAS Number 33830-10-3665-66-7 (unlabeled)
Molecular Formula C₁₀H₂D₁₅NC₁₀H₃D₁₅ClN
Molecular Weight 166.34 g/mol 202.80 g/mol [1][2]
Synonyms 1-Adamantanamine-d15, 1-Aminoadamantane-d15(Adamantan-1-yl-d15)amine hydrochloride

Mechanism of Action of Amantadine

This compound, being a deuterated analog, is expected to have a mechanism of action identical to that of amantadine. Amantadine's therapeutic effects are attributed to two primary mechanisms: inhibition of the influenza A virus M2 proton channel and antagonism of the N-methyl-D-aspartate (NMDA) receptor.

Influenza A M2 Proton Channel Inhibition

Amantadine blocks the M2 ion channel of the influenza A virus.[3][4][5] This channel is crucial for the uncoating of the virus within the host cell, a process that releases the viral RNA into the cytoplasm for replication.[3] By blocking this proton channel, amantadine prevents the acidification of the viral interior, thereby inhibiting viral replication.[3][6]

M2_Inhibition cluster_virus Influenza A Virus cluster_host Host Cell Viral RNA Viral RNA Cytoplasm Cytoplasm Viral RNA->Cytoplasm Replication M2 Proton Channel M2 Proton Channel Proton Influx Proton Influx M2 Proton Channel->Proton Influx Uncoating Blocked Uncoating Blocked M2 Proton Channel->Uncoating Blocked Endosome Endosome Endosome->Viral RNA Uncoating This compound This compound This compound->M2 Proton Channel Blocks Proton Influx->Endosome

Influenza A M2 Proton Channel Inhibition by this compound.
NMDA Receptor Antagonism

In the central nervous system, amantadine acts as a non-competitive antagonist of the NMDA receptor.[5][7][8][9] Overactivation of NMDA receptors can lead to excitotoxicity and neuronal damage.[10] By blocking the NMDA receptor channel, amantadine modulates glutamatergic neurotransmission, which is thought to contribute to its therapeutic effects in Parkinson's disease.[5][8][10] Amantadine has been shown to accelerate the closure of the NMDA receptor channel when it is blocked.[7][9]

NMDA_Antagonism cluster_synapse Glutamatergic Synapse Presynaptic Neuron Presynaptic Neuron Glutamate Glutamate Presynaptic Neuron->Glutamate Releases Postsynaptic Neuron Postsynaptic Neuron Excitotoxicity Excitotoxicity Postsynaptic Neuron->Excitotoxicity Leads to (in excess) NMDA Receptor NMDA Receptor Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Allows Glutamate->NMDA Receptor Activates This compound This compound This compound->NMDA Receptor Blocks Ca2+ Influx->Postsynaptic Neuron

NMDA Receptor Antagonism by this compound.

Experimental Protocols: Use as an Internal Standard

This compound is widely used as an internal standard in the quantitative analysis of amantadine in biological matrices, such as human plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12] Its deuterated nature ensures that it has similar chemical and physical properties to the analyte, amantadine, leading to comparable extraction recovery and ionization efficiency, while being distinguishable by mass spectrometry.

General Workflow for Quantification of Amantadine in Plasma

The following is a generalized experimental workflow for the quantification of amantadine in human plasma using this compound as an internal standard.

LCMS_Workflow Plasma Sample Plasma Sample Spike with this compound (IS) Spike with this compound (IS) Plasma Sample->Spike with this compound (IS) Protein Precipitation Protein Precipitation Spike with this compound (IS)->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Collection->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantification of Amantadine Quantification of Amantadine Data Analysis->Quantification of Amantadine

Workflow for Amantadine Quantification using this compound.
Detailed Methodologies

1. Sample Preparation (Protein Precipitation): [12][13]

  • To a 100 µL aliquot of human plasma, add 10 µL of this compound internal standard working solution (concentration will depend on the specific assay).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions: [12][14]

  • Column: A C18 reversed-phase column (e.g., Agilent Poroshell 120 SB-C18, 4.6 mm × 50 mm, 2.7 µm) is commonly used.

  • Mobile Phase: An isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile is typical. The exact ratio will need to be optimized for the specific column and system. A common starting point is a 70:30 ratio of aqueous to organic phase.

  • Flow Rate: A flow rate of 0.8 mL/min is a reasonable starting point.

  • Injection Volume: 5-10 µL.

  • Column Temperature: Maintained at ambient or a controlled temperature (e.g., 25°C).

3. Mass Spectrometry Conditions: [12]

  • Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Amantadine: m/z 152.2 → 135.3

    • This compound: m/z 167.0 → 150.3

  • The specific voltages and gas settings (e.g., collision energy, declustering potential) will need to be optimized for the specific mass spectrometer being used.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of amantadine to this compound against the concentration of the calibration standards.

  • Determine the concentration of amantadine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Synthesis Overview

The synthesis of this compound is not widely detailed in readily available literature, as it is typically prepared by specialized chemical suppliers. However, the general synthetic routes for amantadine can be adapted using deuterated starting materials or reagents. The synthesis of unlabeled amantadine hydrochloride has been reported via a one-pot process from 1-bromoadamantane and urea.[15] Other methods include the Ritter reaction.[15] The synthesis of ring-contracted amantadine analogs has also been described.[16] For the preparation of this compound, a similar approach would likely involve the use of deuterated reagents or solvents at appropriate steps in the synthesis.

References

The Gold Standard in Bioanalysis: A Technical Guide to Amantadine-d15 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism and application of Amantadine-d15 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative bioanalysis of amantadine. The use of deuterated standards is widely recognized as the "gold standard" in mass spectrometry-based assays, offering unparalleled accuracy and precision. This document details the core principles, presents comparative quantitative data, provides explicit experimental protocols, and visualizes key concepts to support the development and validation of robust bioanalytical methods.

Core Principles: The Role of a Deuterated Internal Standard

In quantitative analysis, particularly within complex biological matrices like plasma, variability can arise from multiple steps, including sample extraction, potential matrix effects (ion suppression or enhancement), and instrument response.[1][2] An internal standard (IS) is a compound with physicochemical properties closely mirroring the analyte of interest, added at a known concentration to every sample, calibrator, and quality control (QC) sample.[3] Its primary function is to normalize for variations throughout the analytical process.[4]

This compound, in which all 15 hydrogen atoms on the adamantane cage have been replaced with deuterium, is an ideal internal standard for amantadine. Being chemically identical to the analyte, it co-elutes during chromatography and experiences nearly identical extraction recovery and matrix effects.[3] However, its increased mass allows it to be distinctly identified by a mass spectrometer.[3] This near-perfect mimicry allows for highly accurate and precise quantification based on the ratio of the analyte's response to the internal standard's response, a principle visualized below.[4]

G Principle of a Deuterated Internal Standard cluster_process Analytical Process cluster_data Data Analysis Analyte Amantadine (Unknown Concentration) Spike Spike with This compound (Known Concentration) Analyte->Spike Variability Sources Extraction Sample Preparation (e.g., Protein Precipitation) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Matrix Effects, Recovery Loss Ratio Calculate Peak Area Ratio (Amantadine / this compound) Analysis->Ratio Instrument Variability Quant Quantify Amantadine Concentration Ratio->Quant

Caption: The role of this compound as an internal standard.

Mechanism of Action of Amantadine

While this guide focuses on the analytical standard, understanding the drug's mechanism is crucial for drug development professionals. Amantadine's therapeutic effects are multifaceted.[5] In treating Parkinson's disease, it is understood to potentiate dopaminergic neurotransmission by increasing the release of dopamine from presynaptic neurons and inhibiting its reuptake.[5][6] Additionally, it acts as a weak, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which may contribute to its efficacy in reducing dyskinesia.[6][7][8] Its antiviral activity against influenza A virus stems from its ability to block the M2 proton ion channel, a crucial component in the viral replication cycle.[6][7]

G Amantadine's Neurological Mechanisms of Action cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Amantadine1 Amantadine Dopamine_Release Dopamine Release Amantadine1->Dopamine_Release Enhances DAT Dopamine Transporter (DAT) Amantadine1->DAT Inhibits Reuptake Dopamine_Vesicle Dopamine Vesicles Dopamine_Vesicle->Dopamine_Release Dopamine_Receptor Dopamine Receptor Dopamine_Release->Dopamine_Receptor Activates DAT->Dopamine_Release Uptake NMDA_Receptor NMDA Receptor Glutamate Glutamate Glutamate->NMDA_Receptor Activates Amantadine2 Amantadine Amantadine2->NMDA_Receptor Antagonizes G Bioanalytical Workflow for Amantadine Quantification cluster_prep Preparation cluster_analysis Sample Analysis cluster_quant Quantification Stock Prepare Stock Solutions (Amantadine & this compound) Working Prepare Working, Calibration & QC Sample Solutions Stock->Working Spike Spike Plasma Samples with this compound IS Working->Spike Precip Protein Precipitation with Acetonitrile Spike->Precip Inject Inject Supernatant into LC-MS/MS System Precip->Inject Curve Generate Calibration Curve (Peak Area Ratio vs. Conc.) Inject->Curve Calculate Calculate Analyte Concentration in Unknown Samples Curve->Calculate Validate Validate Run with QC Samples Calculate->Validate

References

A Technical Guide to Amantadine-d15: Commercial Availability and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Amantadine-d15, a deuterated analog of Amantadine. This document is intended to assist researchers, scientists, and drug development professionals in sourcing this stable isotope-labeled compound for their studies. It includes a comparative summary of commercial suppliers, their product specifications, and a general experimental workflow for its application as an internal standard in quantitative analysis.

Commercial Suppliers and Product Specifications

This compound is available from a range of commercial suppliers, primarily as a research chemical. The compound is offered in various purities and quantities, typically as a hydrochloride salt. The following table summarizes the product specifications from several key suppliers.

SupplierProduct NameCAS NumberMolecular FormulaPurityAvailable Quantities
Santa Cruz Biotechnology This compound Hydrochloride665-66-7 (unlabeled)C₁₀H₃D₁₅ClNIsotopic Purity: 99%, TLC: 98%[1]Inquire
ChemScene This compound33830-10-3C₁₀H₂D₁₅N≥98%Inquire
MedchemExpress This compound hydrochlorideNot specifiedNot specifiedNot specified1 mg[2]
MedChemExpress This compound33830-10-3Not specified98.0%[3]10 mg[3]
Clearsynth This compound Hydrochloride33830-10-3Not specifiedNot specifiedInquire[4]
Veeprho This compound33830-10-3Not specifiedNot specifiedInquire
Achemtek This compound hydrochloride33830-10-3C₁₀H₂D₁₅NNot specifiedInquire[5]
LGC Standards This compound Hydrochloride33830-10-3C₁₀H₂D₁₅N>95% (HPLC)[6]1 mg, 10 mg[6]
Ace Therapeutics This compoundNot specifiedNot specified≥98.0%[7]1 mg, 5 mg, 10 mg, 50 mg[7]

Experimental Protocol: Use as an Internal Standard

This compound is commonly employed as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), for the quantification of Amantadine in biological matrices. The deuterated analog exhibits similar chemical and physical properties to the unlabeled drug, but its increased mass allows for its distinct detection by a mass spectrometer.

Key Experimental Steps:
  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water) at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of working standard solutions by serially diluting the stock solution.

    • Prepare calibration standards and quality control (QC) samples by spiking the appropriate biological matrix (e.g., plasma, urine) with known concentrations of unlabeled Amantadine and a fixed concentration of this compound IS.

  • Sample Preparation:

    • To an aliquot of the biological sample, add the this compound IS solution.

    • Perform a sample extraction procedure to isolate the analyte and IS from the matrix. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.

    • Evaporate the organic solvent and reconstitute the residue in the mobile phase for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Develop a chromatographic method to separate Amantadine and this compound from endogenous matrix components.

    • Optimize the mass spectrometer parameters for the detection of both the analyte and the IS. This typically involves selecting specific precursor and product ion transitions in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Integrate the peak areas of the analyte and the IS.

    • Calculate the peak area ratio of the analyte to the IS.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of Amantadine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the use of this compound as an internal standard in a quantitative bioanalytical assay.

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Instrumental Analysis cluster_data Data Processing A Prepare this compound IS Stock Solution B Prepare Calibration Standards & QCs A->B C Spike Biological Samples with IS B->C D Protein Precipitation / LLE / SPE C->D E Evaporation & Reconstitution D->E F LC-MS/MS Analysis E->F G Peak Integration & Ratio Calculation F->G H Calibration Curve Construction G->H I Quantification of Unknowns H->I

Caption: Workflow for Amantadine quantification using this compound as an internal standard.

References

Amantadine-d15 material safety data sheet (MSDS) information

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for Amantadine-d15, including its physicochemical properties, toxicological profile, and recommended handling procedures. The information is intended to support safe laboratory practices and inform risk assessments in research and development settings.

Section 1: Chemical and Physical Properties

This compound is the deuterated analog of Amantadine. While specific experimental data for the deuterated form is limited, the following properties are based on available data for this compound and its hydrochloride salt, supplemented with data from the non-deuterated form, Amantadine Hydrochloride, due to their structural similarity.

PropertyValueSource
Molecular Formula C₁₀H₂D₁₅N[1]
Molecular Weight 166.34 g/mol [1]
CAS Number 33830-10-3[1][2]
Appearance White to Pale Yellow Solid[3]
Melting Point 234-236°C (hydrochloride)[3]
Solubility Slightly soluble in Methanol and Water[3]
Storage Temperature -20°C Freezer, Under Inert Atmosphere[3]

Section 2: Hazard Identification and Toxicological Summary

This compound is considered a hazardous substance. The toxicological information is primarily based on studies conducted on Amantadine Hydrochloride. Deuterated compounds are not expected to have significantly different toxicological profiles from their non-deuterated counterparts in most cases.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[4][5]

  • H314: Causes severe skin burns and eye damage.[5]

  • H361: Suspected of damaging fertility or the unborn child.[5]

  • H412: Harmful to aquatic life with long lasting effects.[5]

  • Supplemental: Corrosive to the respiratory tract.

Acute Toxicity Data (Amantadine Hydrochloride):

Route of AdministrationSpeciesDoseSource
Oral (LD50)Rat800 mg/kg[5][6][7]
Oral (LD50)Mouse700 mg/kg[6][7]
Oral (LDLo)Human43 mg/kg[6]
Intraperitoneal (LD50)Rat150 mg/kg[5][6]
Intravenous (LD50)Rat90 mg/kg[6]
Subcutaneous (LD50)Mouse290 mg/kg[6]

Mechanism of Toxicity: The toxic effects of Amantadine are linked to its pharmacological actions. It can increase dopamine levels by enhancing its release and preventing reuptake.[8] Additionally, it acts as a noncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor and exhibits anticholinergic properties, especially in cases of overdose.[8][9] Overdoses have been associated with cardiac, respiratory, renal, and central nervous system toxicity.[6][9]

Section 3: Experimental Protocols and Methodologies

The data presented in this guide are derived from standardized toxicological studies. While the specific, detailed experimental protocols for the cited LD50 values are not publicly available in the source material safety data sheets, they are based on internationally recognized guidelines for chemical safety testing. These typically involve the administration of the substance to laboratory animals under controlled conditions to determine the dose that is lethal to 50% of the test population (LD50).

Section 4: Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE) and Engineering Controls: A risk assessment should be conducted before handling this compound to determine the appropriate controls.

cluster_ppe Personal Protective Equipment (PPE) cluster_controls Engineering Controls Eye Protection Eye Protection Hand Protection Hand Protection Body Protection Body Protection Respiratory Protection Respiratory Protection Fume Hood Fume Hood Ventilation Ventilation Handling this compound Handling this compound Handling this compound->Eye Protection Wear Handling this compound->Hand Protection Wear Handling this compound->Body Protection Wear appropriate Handling this compound->Respiratory Protection Use if dust is generated Handling this compound->Fume Hood Use in Handling this compound->Ventilation Ensure adequate

Figure 1: Recommended Personal Protective Equipment and Engineering Controls for handling this compound.

First Aid Measures:

cluster_routes Exposure Exposure Inhalation Inhalation Exposure->Inhalation Skin Contact Skin Contact Exposure->Skin Contact Eye Contact Eye Contact Exposure->Eye Contact Ingestion Ingestion Exposure->Ingestion Move to fresh air Move to fresh air Inhalation->Move to fresh air Wash with soap and water Wash with soap and water Skin Contact->Wash with soap and water Rinse with water for 15 mins Rinse with water for 15 mins Eye Contact->Rinse with water for 15 mins Do NOT induce vomiting Do NOT induce vomiting Ingestion->Do NOT induce vomiting Seek medical attention Seek medical attention Move to fresh air->Seek medical attention Wash with soap and water->Seek medical attention Rinse with water for 15 mins->Seek medical attention Do NOT induce vomiting->Seek medical attention

Figure 2: First Aid procedures for exposure to this compound.

Section 5: Storage and Disposal

Storage: Store in a tightly sealed container in a cool, well-ventilated area.[10] Recommended storage is at -20°C in a freezer under an inert atmosphere.[3] Keep away from ignition sources and direct sunlight.[10][11]

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains. Uncleaned containers should be handled as the product itself.

Section 6: Regulatory Information

It is important to note that this compound may be subject to various national and international regulations. Users should consult their local regulations for specific requirements. The provided safety data sheets for Amantadine Hydrochloride do not list it under SARA 302, SARA 313, or as a CERCLA reportable quantity.

This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals. Always refer to the most current Safety Data Sheet provided by the manufacturer before handling this material.

References

Solubility characteristics of Amantadine-d15 in various solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Amantadine-d15, a deuterated isotopologue of Amantadine. While specific solubility data for this compound is not extensively published, the physicochemical properties of deuterated compounds are generally considered to be very similar to their non-deuterated counterparts. Therefore, this document will leverage the available solubility data for Amantadine and its hydrochloride salt as a close proxy for this compound. This information is crucial for researchers and professionals involved in the formulation, analytical method development, and pharmacokinetic studies of this compound.

Core Solubility Data

The solubility of a compound is a critical parameter that influences its bioavailability, formulation strategies, and potential routes of administration. The following tables summarize the known solubility of Amantadine and Amantadine Hydrochloride in various solvents. This data provides a foundational understanding for working with this compound.

Table 1: Solubility of Amantadine

SolventSolubilityNotes
Water6290 mg/L[1]Freely soluble[1]

Table 2: Solubility of Amantadine Hydrochloride

SolventSolubilityNotes
WaterFreely soluble[2][3]A solution of 50 mg/ml in water can be prepared, potentially with heat. The resulting solution may be slightly hazy.[4]
EthanolSoluble[5]Approximately 5 mg/ml.[5]
DMSO (Dimethyl Sulfoxide)Soluble[5]Approximately 50 mg/ml.[5]
Dimethyl FormamideSoluble[5]Approximately 2 mg/ml.[5]
MethanolFreely soluble[2]-
ChloroformSoluble[3][6]-
Formic AcidVery soluble[2]-
PBS (Phosphate-Buffered Saline), pH 7.2Approx. 5 mg/ml[5]Aqueous solutions are not recommended for storage for more than one day.[5]
Diethyl EtherPractically insoluble[2]-

Experimental Protocols for Solubility Determination

A precise understanding of a compound's solubility in various solvent systems is often required for specific research and development applications. The following outlines a general experimental protocol for determining the solubility of a compound like this compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (crystalline solid)

  • Solvent of interest (e.g., water, ethanol, buffer solution)

  • Calibrated analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other quantitative analytical technique like UV-Vis spectroscopy)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately dispense a known volume of the solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand for a short period to let undissolved solids settle.

    • Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial, ensuring no solid particles are transferred.

    • Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved this compound.

  • Data Interpretation:

    • Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_end Result start Start add_excess Add Excess Solute to Solvent start->add_excess agitate Agitate at Constant Temperature add_excess->agitate centrifuge Centrifuge agitate->centrifuge aliquot Collect Supernatant centrifuge->aliquot dilute Dilute Sample aliquot->dilute analyze Quantitative Analysis (e.g., HPLC) dilute->analyze end Determine Solubility analyze->end

Caption: A generalized workflow for the experimental determination of solubility.

This guide provides a comprehensive starting point for understanding and working with the solubility of this compound. For specific applications, it is always recommended to experimentally verify the solubility characteristics in the relevant solvent systems and conditions.

References

A Technical Guide to Deuterium Labeling in Amantadine-d15

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Amantadine-d15, a deuterated isotopologue of the antiviral and antiparkinsonian drug Amantadine. The strategic replacement of hydrogen with deuterium offers a valuable tool for various research applications, primarily as a high-fidelity internal standard in quantitative analytical methods. This document details the specific positions of deuterium labeling, presents key quantitative data, and outlines experimental protocols for its characterization.

Deuterium Labeling Positions

Amantadine (1-aminoadamantane) possesses a rigid tricyclic cage structure. In this compound, all fifteen hydrogen atoms attached to the carbon skeleton of the adamantane cage are replaced by deuterium atoms. The two hydrogen atoms on the primary amine group remain as protium. This comprehensive labeling of the core structure ensures a significant mass shift from the parent molecule, which is ideal for mass spectrometry-based applications, while maintaining nearly identical physicochemical properties.[1][2]

The structures of Amantadine and its deuterated form, this compound, are illustrated below, highlighting the substitution pattern.

G cluster_0 Amantadine (C₁₀H₁₇N) cluster_1 This compound (C₁₀H₂D₁₅N) Amantadine_structure H H   H H /    / H--C-----C--H /    / C---C---C---C /  /  / H---C---C---H |   | C---C /  / H---C---H | H-N-H Amantadine_d15_structure D D   D D /    / D--C-----C--D /    / C---C---C---C /  /  / D---C---C---D |   | C---C /  / D---C---D | H-N-H note Deuterium (D) replaces all 15 hydrogens on the adamantane cage.

Caption: Chemical structures of Amantadine and this compound.

Quantitative Data Summary

This compound is primarily used as an internal standard in bioanalytical assays to ensure accuracy and precision.[3][4] Its key properties and typical mass spectrometry parameters are summarized below.

Table 1: Physicochemical Properties and Isotopic Purity

Parameter Value Reference
CAS Number 33830-10-3 [2]
Molecular Formula C₁₀H₂D₁₅N [2]
Molecular Weight 166.34 g/mol [2]
Nominal Mass 166 u

| Isotopic Purity | ≥98% |[2] |

Table 2: Mass Spectrometry Data for Quantitative Analysis

Analyte Precursor Ion (m/z) Product Ion (m/z) Method Reference
Amantadine 152.2 135.3 LC-MRM [5]
This compound 167.0 150.3 LC-MRM [5]
Amantadine 152.2 → 135.3 107.4 LC-MS³ [5]

| this compound | 167.0 → 150.3 | 118.1 | LC-MS³ |[5] |

Experimental Protocols

The accurate characterization and quantification of this compound are critical for its use as an internal standard. The following protocols outline standard methodologies for its analysis.

This protocol provides a robust method for the determination of amantadine in human plasma using this compound as an internal standard.[5][6]

A. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of this compound internal standard working solution (e.g., at 1 µg/mL).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

B. Liquid Chromatography Conditions

  • LC System: Agilent 1200 Series or equivalent

  • Column: Agilent Poroshell 120 SB-C18 (4.6 mm × 50 mm, 2.7 µm)[5]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile[5]

  • Elution Mode: Isocratic with 70% A and 30% B[5]

  • Flow Rate: 0.8 mL/min[5]

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Total Run Time: 3 minutes[5]

C. Mass Spectrometry Conditions

  • MS System: AB SCIEX QTRAP 5500 or equivalent[5]

  • Ionization Mode: Electrospray Ionization (ESI), Positive[5]

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Amantadine: 152.2 → 135.3

    • This compound: 167.0 → 150.3[5]

  • Curtain Gas: 30 psi

  • Collision Gas: Medium

  • IonSpray Voltage: 5500 V

  • Temperature: 550°C

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique to confirm the positions of deuteration and assess isotopic purity.[7]

A. Sample Preparation

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube to a final concentration of 10-20 mg/mL.

B. ¹H NMR (Proton NMR) Acquisition

  • Spectrometer: 400 MHz or higher

  • Experiment: Standard single-pulse proton NMR.

  • Analysis: Acquire the spectrum with a sufficient number of scans. The absence or significant reduction of proton signals corresponding to the adamantane cage confirms high isotopic enrichment at these positions.

C. ²H NMR (Deuterium NMR) Acquisition

  • Spectrometer: Equipped with a deuterium probe.

  • Experiment: Standard single-pulse deuterium NMR.

  • Analysis: The resulting spectrum will directly show signals corresponding to the deuterium nuclei, providing definitive confirmation of the presence and location of the deuterium atoms on the adamantane skeleton.[7]

Visualization of Experimental Workflow

The logical flow for a typical bioanalytical study utilizing this compound is depicted below. This workflow ensures the accurate quantification of the target analyte (Amantadine) in a biological matrix.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis start Start: Plasma Sample Collection spike Spike with This compound (Internal Standard) start->spike precip Protein Precipitation (e.g., with Acetonitrile) spike->precip centrifuge Centrifugation precip->centrifuge extract Supernatant Transfer centrifuge->extract inject LC-MS/MS Injection extract->inject lc_sep Chromatographic Separation (C18 Column) inject->lc_sep ms_detect Mass Spectrometric Detection (MRM Mode) lc_sep->ms_detect quant Quantification (Peak Area Ratio of Analyte/IS) ms_detect->quant end End: Concentration Determination quant->end

Caption: Bioanalytical workflow for Amantadine using this compound.

References

Methodological & Application

Application Note: High-Precision Quantification of Amantadine in Human Plasma using Amantadine-d15 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of amantadine in human plasma. To ensure the highest degree of accuracy and precision, this method employs Amantadine-d15, a stable isotope-labeled internal standard. The use of a deuterated internal standard is the gold standard in bioanalysis as it effectively compensates for variability during sample preparation and potential matrix effects during ionization.[1][2] This method is suitable for a range of applications including pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Introduction

Amantadine is a pharmaceutical agent with antiviral and antiparkinsonian properties.[3] Accurate measurement of its concentration in biological matrices is essential for clinical research and drug development. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its inherent sensitivity and selectivity.[4]

The core principle of this method lies in the use of this compound as an internal standard (IS).[5] Since this compound is chemically and physically almost identical to amantadine, it co-elutes and experiences similar ionization suppression or enhancement.[6][7] This allows for reliable correction of potential analytical errors, leading to highly accurate and precise quantification.[1][7] This method details a streamlined protocol involving either protein precipitation or solid-phase extraction for sample clean-up, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer.

Experimental Protocols

Method 1: Protein Precipitation

This method offers a rapid and straightforward sample preparation procedure.[8][9]

1. Materials and Reagents

  • Amantadine hydrochloride (Reference Standard)

  • This compound hydrochloride (Internal Standard)[5]

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic acid (LC-MS Grade)

  • Ultrapure water

  • Human plasma (drug-free)

2. Preparation of Solutions

  • Amantadine Stock Solution (1 mg/mL): Accurately weigh and dissolve amantadine hydrochloride in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound hydrochloride in methanol.[8]

  • Working Standard Solutions: Prepare a series of working standard solutions of amantadine by serially diluting the stock solution with a 50:50 (v/v) methanol:water mixture.

  • Internal Standard Working Solution (400 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) methanol:water mixture.[8]

  • Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate amantadine working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.

3. Sample Preparation

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the 400 ng/mL this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

4. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: Agilent Poroshell 120 SB-C18 (4.6 mm × 50 mm, 2.7 µm)[2][8][9]

    • Mobile Phase: Isocratic elution with 70% 0.1% formic acid in water and 30% acetonitrile[2][8][9]

    • Flow Rate: 0.8 mL/min[2][8][9]

    • Column Temperature: 40 °C[2]

    • Injection Volume: 10 µL

  • Mass Spectrometry:

    • Ionization: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM) or MS³[8][9]

    • MRM Transitions:

      • Amantadine: m/z 152.2 → 135.3[8][9]

      • This compound: m/z 167.0 → 150.3[8][9]

    • MS³ Transition (for enhanced selectivity):

      • Amantadine: m/z 152.2 → 135.3 → 107.4[8][9]

      • This compound: m/z 167.0 → 150.3 → 118.1[8][9]

Method 2: Solid-Phase Extraction (SPE)

This method provides a more thorough sample clean-up, which can be beneficial for reducing matrix effects.

1. Materials and Reagents

  • All reagents from Method 1

  • Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X-C)[3]

  • 0.1 M Sodium Hydroxide (NaOH)

  • Methanol (for conditioning and elution)

2. Preparation of Solutions

  • Prepare stock solutions, working standards, and QC samples as described in Method 1.

3. Sample Preparation

  • To 200 µL of plasma sample, add 50 µL of the this compound internal standard working solution.[3]

  • Alkalinize the sample by adding 100 µL of 0.1 M NaOH.[3]

  • Condition the SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.[3]

  • Load the prepared plasma sample onto the conditioned SPE cartridge.[3]

  • Wash the cartridge with 2 x 1.0 mL of water.[3]

  • Dry the cartridge under a stream of nitrogen gas.[3]

  • Elute the analyte and internal standard with 500 µL of the mobile phase solution.[3]

  • Inject an aliquot of the eluate into the LC-MS/MS system.

4. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: Synergi™ Hydro-RP C18 (150 mm × 4.6 mm, 4 µm)[3]

    • Mobile Phase: Acetonitrile and 10 mM ammonium formate, pH 3.0 (80:20, v/v)[3]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL[3]

  • Mass Spectrometry:

    • Ionization: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Amantadine: m/z 152.1 → 135.1[3]

      • This compound (as Amantadine-d6): m/z 158.0 → 141.1 (Note: Transitions for this compound would be adjusted based on its mass)[3]

Data Presentation

The following tables summarize the performance characteristics of an LC-MS/MS method for amantadine using a deuterated internal standard.

Table 1: Calibration Curve and Linearity

ParameterValue
Linearity Range50–1500 ng/mL[8][9]
Correlation Coefficient (r)> 0.995[8][9]
Lower Limit of Quantification (LLOQ)50 ng/mL[8][9]

Table 2: Precision and Accuracy

Quality Control SampleIntra-day Precision (% RSD)Inter-day Precision (% RSD)Intra-day Accuracy (% RE)Inter-day Accuracy (% RE)
Low QC (150 ng/mL)< 8.0%< 8.0%< 8.0%< 8.0%
Medium QC (600 ng/mL)< 8.0%< 8.0%< 8.0%< 8.0%
High QC (1200 ng/mL)< 8.0%< 8.0%< 8.0%< 8.0%
Data derived from a study using this compound as an internal standard with an LC-MS³ method.[8][10]

Table 3: Recovery and Matrix Effect

Quality Control SampleMean Extraction RecoveryMatrix Effect
Low QCWithin acceptable limits99.0% - 102.9%[8]
Medium QCWithin acceptable limits99.0% - 102.9%[8]
High QCWithin acceptable limits99.0% - 102.9%[8]
Data derived from a study using this compound as an internal standard with an LC-MS³ method.[8][10]

Visualizations

G cluster_prep Sample Preparation (Protein Precipitation) plasma 100 µL Plasma Sample add_is Add 20 µL this compound (IS) plasma->add_is add_acn Add 300 µL Acetonitrile add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Caption: Protein Precipitation Workflow for Amantadine Analysis.

G cluster_spe Sample Preparation (Solid-Phase Extraction) plasma 200 µL Plasma + 50 µL IS alkalinize Alkalinize with NaOH plasma->alkalinize load Load Sample alkalinize->load condition Condition SPE Cartridge wash Wash Cartridge load->wash dry Dry Cartridge wash->dry elute Elute with Mobile Phase dry->elute inject Inject into LC-MS/MS elute->inject

Caption: Solid-Phase Extraction Workflow for Amantadine Analysis.

G cluster_lcms LC-MS/MS Analysis cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry lc_column Analytical Column (e.g., C18) separation Separation of Amantadine & this compound lc_column->separation esi Electrospray Ionization (ESI+) separation->esi quad1 Q1: Precursor Ion Selection esi->quad1 quad2 Q2: Collision Cell (Fragmentation) quad1->quad2 quad3 Q3: Product Ion Selection quad2->quad3 detector Detector quad3->detector

Caption: LC-MS/MS Analytical Workflow.

Conclusion

The described LC-MS/MS methods utilizing this compound as an internal standard provide a highly reliable and sensitive approach for the quantification of amantadine in human plasma. The use of a stable isotope-labeled internal standard is critical for mitigating variability and ensuring data integrity in bioanalytical studies. The presented protocols, with options for either rapid protein precipitation or comprehensive solid-phase extraction, can be adapted to meet the specific needs of the research, from high-throughput screening to in-depth pharmacokinetic analysis.

References

Application Note and Protocol for Quantitative Analysis of Amantadine in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the quantitative analysis of Amantadine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Amantadine-d15 as an internal standard (IS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision, which is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[1][2][3]

Introduction

Amantadine is an antiviral medication also utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[2][4] Given its therapeutic importance and potential for toxicity, particularly in patients with renal impairment, accurate and reliable quantification of Amantadine in biological matrices is essential for optimizing dosage and ensuring patient safety.[4] LC-MS/MS has emerged as the preferred method for bioanalytical assays due to its high sensitivity, specificity, and throughput.[1] This protocol details a robust and validated method for the determination of Amantadine in human plasma.

Principle

This method involves the extraction of Amantadine and its deuterated internal standard, this compound, from human plasma followed by analysis using LC-MS/MS. The concentration of Amantadine is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a biological matrix.

Materials and Reagents

  • Amantadine Hydrochloride (Reference Standard)

  • This compound Hydrochloride (Internal Standard)[5]

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Formate

  • Ultrapure Water

  • Drug-free Human Plasma

Instrumentation

  • Liquid Chromatograph (LC) system capable of binary gradient or isocratic elution

  • Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

  • Analytical column (e.g., Agilent Poroshell 120 SB-C18, 4.6 mm × 50 mm, 2.7 μm or similar)[5][6]

Experimental Protocols

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Prepare stock solutions of Amantadine and this compound in methanol.[4]

  • Working Standard Solutions: Serially dilute the Amantadine stock solution with a 50:50 (v/v) methanol:water mixture to prepare working standards for calibration curve and quality control (QC) samples.[4]

  • Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 400 ng/mL.[5]

Preparation of Calibration Standards and Quality Control Samples

Spike blank human plasma with the appropriate Amantadine working standard solutions to achieve final concentrations for the calibration curve (e.g., 50, 100, 300, 500, 700, 1000, and 1500 ng/mL) and QC samples at low, medium, and high concentrations (e.g., 150, 600, and 1200 ng/mL).[5]

Sample Preparation

Two primary methods for sample preparation are protein precipitation and solid-phase extraction.

This method is rapid and suitable for high-throughput analysis.[1]

  • Thaw plasma samples at room temperature.

  • To 10 µL of plasma, add 20 µL of the IS working solution (400 ng/mL this compound).[5]

  • Add 1 mL of acetonitrile to precipitate the proteins.[5]

  • Vortex the mixture for 5 minutes.[5]

  • Centrifuge at 13,000 rpm for 5 minutes at 4°C.[5]

  • Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.[1][5]

G cluster_sample_prep Protein Precipitation Workflow plasma 1. Plasma Sample (10 µL) add_is 2. Add IS (20 µL this compound) plasma->add_is add_acn 3. Add Acetonitrile (1 mL) add_is->add_acn vortex 4. Vortex (5 min) add_acn->vortex centrifuge 5. Centrifuge (13,000 rpm, 5 min) vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant inject 7. Inject into LC-MS/MS supernatant->inject

Protein Precipitation Workflow Diagram

This method provides cleaner samples compared to protein precipitation.[1]

  • Thaw plasma samples at room temperature.

  • To 200 µL of plasma, add 20 µL of the IS working solution.

  • Vortex mix for 10 seconds.[4]

  • Condition an SPE cartridge (e.g., Phenomenex Strata-X-C) with 1 mL of methanol followed by 1 mL of ultrapure water.[4]

  • Load the pre-treated plasma sample onto the SPE cartridge.[2][4]

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.[4]

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.[4]

  • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for injection.

G cluster_spe_workflow Solid-Phase Extraction Workflow plasma 1. Plasma Sample + IS condition 2. Condition SPE Cartridge load 3. Load Sample plasma->load wash 4. Wash Cartridge load->wash elute 5. Elute Analyte & IS wash->elute evap_recon 6. Evaporate & Reconstitute elute->evap_recon inject 7. Inject into LC-MS/MS evap_recon->inject

Solid-Phase Extraction Workflow Diagram

LC-MS/MS Conditions

Liquid Chromatography
ParameterCondition
Column Agilent Poroshell 120 SB-C18 (4.6 mm × 50 mm, 2.7 μm)[5][6]
Mobile Phase A 0.1% Formic Acid in Water[5][6]
Mobile Phase B Acetonitrile[5][6]
Elution Isocratic: 70% A and 30% B[5][6]
Flow Rate 0.8 mL/min[5][6]
Injection Volume 1 µL[5]
Run Time 3 minutes[5][6]
Mass Spectrometry

The mass spectrometer should be operated in the positive electrospray ionization (ESI+) mode, monitoring the following multiple reaction monitoring (MRM) transitions.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Amantadine 152.2135.3
This compound (IS) 167.0150.3

Table based on data from multiple sources.[5][6]

For enhanced selectivity, a triple-stage fragmentation (MS³) method can be employed with the following transitions:

  • Amantadine: m/z 152.2 → 135.3 → 107.4[5][6]

  • This compound: m/z 167.0 → 150.3 → 118.1[5][6]

Method Validation Summary

The described method should be validated according to the U.S. FDA guidelines for bioanalytical method validation.[5] Key validation parameters are summarized below.

ParameterTypical Result
Linearity Range 50 - 1500 ng/mL[5][6]
Correlation Coefficient (r) > 0.995[5][6]
Lower Limit of Quantification (LLOQ) 50 ng/mL[5][6]
Intra-day Precision (%RSD) < 8.0%[5][6]
Inter-day Precision (%RSD) < 8.0%[5][6]
Accuracy (% Bias) Within ±8.0%[5][6]
Extraction Recovery Within acceptable limits
Matrix Effect Within acceptable limits[5]

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy interpretation and comparison.

Table 1: Calibration Curve Data

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
50[Insert Data]
100[Insert Data]
300[Insert Data]
500[Insert Data]
700[Insert Data]
1000[Insert Data]
1500[Insert Data]

Table 2: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Measured Conc. (Mean ± SD)Accuracy (%)Precision (%RSD)
Low 150[Insert Data][Insert Data][Insert Data]
Medium 600[Insert Data][Insert Data][Insert Data]
High 1200[Insert Data][Insert Data][Insert Data]

Conclusion

This application note provides a detailed protocol for the quantitative determination of Amantadine in human plasma by LC-MS/MS using this compound as an internal standard. The method is sensitive, selective, and robust, making it suitable for a variety of clinical and research applications. The use of a stable isotope-labeled internal standard is crucial for correcting for variability in sample preparation and instrument response, thereby ensuring high accuracy and precision.[4]

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Amantadine-d15 as an internal standard in the bioanalytical quantification of amantadine. The information compiled is based on established methodologies to ensure accuracy, precision, and reproducibility in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.

Introduction

Amantadine is an antiviral and antiparkinsonian agent, and its accurate measurement in biological matrices is crucial for clinical and research applications. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in mass spectrometry-based bioanalytical methods. This approach effectively compensates for variability during sample preparation and instrumental analysis, thereby enhancing the reliability of the quantitative results.[1] this compound, being a deuterated analog of the analyte, shares similar physicochemical properties, ensuring it behaves similarly throughout the analytical process.[2]

Recommended Concentration of this compound

The optimal concentration of the internal standard (IS) is a critical parameter in developing a robust bioanalytical method. The goal is to use a concentration that produces a consistent and reliable signal without interfering with the analyte's measurement. Based on validated methods, the recommended concentration for this compound spiking solutions in human plasma analysis is typically in the range of 400 ng/mL to 500 ng/mL .

One validated LC-MS³ method utilized an this compound internal standard solution at a concentration of 400 ng/mL.[3] Another high-throughput HPLC-MS/MS method prepared the IS spiking solution at a final concentration of 500 ng/mL.[4] The selection of the specific concentration is often guided by the expected concentration range of the analyte in the study samples and the sensitivity of the mass spectrometer.

Quantitative Data Summary

The performance of this compound as an internal standard has been evaluated in several studies. The following table summarizes the key validation parameters from a published LC-MS³ method.[3][5]

Validation ParameterPerformance Metric
Linearity Range50–1500 ng/mL[3][5]
Correlation Coefficient (r)> 0.995[3][5]
Lower Limit of Quantification (LLOQ)50 ng/mL[3][6]
Intra-day Precision (% RSD)< 8.0%[3][5]
Inter-day Precision (% RSD)< 8.0%[3][5]
Intra-day Accuracy< 8.0%[3][5]
Inter-day Accuracy< 8.0%[3][5]
Extraction RecoveryWithin acceptable limits[3]
Matrix EffectWithin acceptable limits[3]

Experimental Protocols

Two common sample preparation techniques for the analysis of amantadine in human plasma using this compound as an internal standard are protein precipitation and solid-phase extraction (SPE).

Method 1: LC-MS³ with Protein Precipitation[1][3]

This method is valued for its simplicity and high throughput.

1. Sample Preparation (Protein Precipitation):

  • To a suitable volume of plasma sample, add the this compound internal standard spiking solution to achieve the desired final concentration (e.g., 400 ng/mL).
  • Pre-treat the plasma samples with acetonitrile to precipitate proteins. A common ratio is 3:1 (acetonitrile:plasma).
  • Vortex the mixture thoroughly to ensure complete protein precipitation.
  • Centrifuge the samples at a high speed to pellet the precipitated proteins.
  • Carefully collect the supernatant for injection into the LC-MS system.

2. Chromatographic Conditions: [3]

  • Column: Agilent Poroshell 120 SB-C18 (4.6 mm × 50 mm, 2.7 μm)
  • Mobile Phase: Isocratic elution with 70% 0.1% formic acid in water (A) and 30% acetonitrile (B)
  • Flow Rate: 0.8 mL/min
  • Column Temperature: 40 °C
  • Autosampler Temperature: 25 °C

3. Mass Spectrometric Conditions: [1][3]

  • Ionization: Electrospray Ionization (ESI) in positive mode
  • Detection: Triple-stage fragmentation (MS³)
  • MS³ Transitions:
  • Amantadine: m/z 152.2 → 135.3 → 107.4[1][3]
  • This compound: m/z 167.0 → 150.3 → 118.1[1][3]

Method 2: LC-MS/MS with Solid-Phase Extraction (SPE)[7]

This method offers cleaner extracts and can achieve lower limits of quantification.

1. Sample Preparation (Solid-Phase Extraction):

  • To 200 µL of plasma, add 50 µL of the this compound internal standard working solution.
  • Alkalinize the sample by adding 100 µL of 0.1 M NaOH.
  • Load the sample onto a pre-conditioned cation-exchange SPE cartridge (e.g., Strata-X-C 33 µm).
  • Wash the cartridge with 2 x 1.0 mL of water.
  • Dry the cartridge thoroughly under a stream of nitrogen gas.
  • Elute the analyte and internal standard with an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).
  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in the mobile phase for injection.

2. Chromatographic Conditions: [7]

  • Column: Synergi™ Hydro-RP C18 (150 mm × 4.6 mm, 4 µm)
  • Mobile Phase: Acetonitrile and 10 mM ammonium formate, pH 3.0 (80:20, v/v)

3. Mass Spectrometric Conditions: [7]

  • Ionization: Electrospray Ionization (ESI) in positive mode
  • Detection: Multiple Reaction Monitoring (MRM)
  • MRM Transitions:
  • Amantadine: m/z 152.1 → 135.1
  • This compound: m/z 167.2 → 150.1[4]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the bioanalytical quantification of amantadine using this compound as an internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing cluster_result Result Sample Biological Sample (e.g., Plasma) Spike_IS Spike with this compound Sample->Spike_IS Extraction Extraction (Protein Precipitation or SPE) Spike_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS or MS³ Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Final_Concentration Final Amantadine Concentration Quantification->Final_Concentration

Bioanalytical workflow for Amantadine quantification.
Mechanism of Action

Amantadine's primary antiviral mechanism of action is not a complex signaling pathway but a direct interaction with the M2 proton channel of the influenza A virus, which inhibits viral uncoating.[8]

Amantadine_MoA cluster_virus Influenza A Virus M2_Channel M2 Proton Channel Viral_RNA Viral RNA M2_Channel->Viral_RNA (enables release) Block Blocks Proton Influx M2_Channel->Block Amantadine Amantadine Amantadine->M2_Channel Inhibition No_Uncoating Prevents Viral Uncoating and RNA Release Block->No_Uncoating

Amantadine's mechanism of action on the M2 channel.

References

Application Note: Preparation of Amantadine-d15 Stock and Working Solutions for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals utilizing Amantadine-d15 as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: this compound is the deuterium-labeled form of Amantadine, a pharmaceutical compound used as an antiviral and anti-Parkinsonian agent. Due to its structural similarity and mass difference, this compound is an ideal internal standard (IS) for the quantification of Amantadine in biological matrices.[1][2] The use of a stable isotope-labeled internal standard is crucial for correcting variations in sample preparation and instrument response, thereby ensuring the accuracy, precision, and reliability of bioanalytical results.[3] This document provides a detailed protocol for the preparation of this compound stock and working solutions.

Quantitative Data Summary

The following table summarizes the essential properties and recommended concentrations for the preparation of this compound solutions.

ParameterDescriptionReference(s)
Compound This compound (1-Adamantanamine-d15)[1]
CAS Number 33830-10-3[4]
Physical Form Solid, White to Pale Yellow Crystalline Powder[5][6]
Primary Solvents Methanol, Methanol:Water (50:50, v/v), Ethanol, DMSO[3][6][7][8]
Typical Stock Concentration 1 mg/mL[3][8]
Example Working Concentration 400 ng/mL[8]
Storage (Solid Form) -20°C in a freezer, under an inert atmosphere.[5]
Storage (Stock Solution) Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[1]

Experimental Protocols

Materials and Equipment:

  • This compound hydrochloride (solid)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Purified water (e.g., Milli-Q or equivalent)

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 1 mL, 10 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator bath

  • Cryogenic storage vials

Protocol 1: Preparation of 1 mg/mL this compound Stock Solution

This protocol details the preparation of a primary stock solution at a concentration of 1 mg/mL.

  • Equilibration: Allow the container of this compound solid to reach room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh 1 mg of this compound solid using a calibrated analytical balance and transfer it into a 1 mL Class A volumetric flask.

  • Dissolution: Add approximately 0.7 mL of a suitable solvent, such as methanol or a 50:50 (v/v) methanol:water mixture.[3][8]

  • Mixing: Cap the flask and vortex thoroughly. If necessary, place the flask in a sonicator bath for 5-10 minutes to ensure the complete dissolution of the solid.

  • Dilution to Volume: Once the solid is fully dissolved, carefully add the solvent to the flask until the bottom of the meniscus aligns with the 1 mL calibration mark.

  • Homogenization: Cap the flask securely and invert it 10-15 times to ensure the solution is homogeneous.

  • Labeling and Storage: Transfer the stock solution into clearly labeled cryogenic vials. It is highly recommended to create small-volume aliquots to prevent contamination and degradation from repeated freeze-thaw cycles.[1] Store at -20°C for short-term use (≤1 month) or -80°C for long-term storage (≤6 months).[1]

Protocol 2: Preparation of 400 ng/mL this compound Working Solution

This protocol describes the preparation of a 400 ng/mL working solution from the 1 mg/mL stock solution, a concentration often suitable for spiking into calibration standards and quality control samples in bioanalysis.[8] A two-step serial dilution is recommended for improved accuracy.

Step 2A: Intermediate Stock Solution (10 µg/mL)

  • Using a calibrated pipette, transfer 10 µL of the 1 mg/mL primary stock solution into a clean microcentrifuge tube.

  • Add 990 µL of the diluent (e.g., 50:50 methanol:water) to the tube.

  • Vortex the solution for 30 seconds to ensure it is well mixed. This creates a 1:100 dilution, resulting in an intermediate stock solution of 10 µg/mL.

Step 2B: Final Working Solution (400 ng/mL)

  • Using a calibrated pipette, transfer 40 µL of the 10 µg/mL intermediate stock solution into a new, clearly labeled tube or flask.

  • Add 960 µL of the same diluent to the tube to achieve a final volume of 1 mL.

  • Vortex thoroughly. This solution is the final 400 ng/mL working internal standard.

  • This working solution should ideally be prepared fresh before each analytical run. If storage is required, follow the same aliquoting and temperature conditions as the primary stock solution, but for a shorter duration.

Visual Workflow

The following diagram illustrates the logical flow from weighing the this compound solid to the preparation of stock and working solutions.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound Solid dissolve 2. Dissolve in Solvent (e.g., Methanol) weigh->dissolve Transfer stock 3. Primary Stock Solution (1 mg/mL) dissolve->stock Vortex & Fill to Volume dilute 4. Perform Serial Dilution with Diluent stock->dilute Pipette Aliquot storage Store Aliquots (-20°C or -80°C) stock->storage working 5. Final Working Solution (e.g., 400 ng/mL) dilute->working Vortex working->storage Prepare Fresh (or store short-term)

Caption: Workflow for this compound Stock and Working Solution Preparation.

References

Application Note: High-Throughput Analysis of Amantadine in Human Plasma by LC-MS/MS with Amantadine-d15 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amantadine is an antiviral and antiparkinsonian drug for which accurate quantification in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.[1][2] High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity, specificity, and speed.[3] This application note describes a robust, high-throughput method for the determination of amantadine in human plasma using Amantadine-d15 as a stable isotope-labeled internal standard (IS). The use of a deuterated internal standard is critical for correcting for variability in sample preparation and instrument response, thereby enhancing the accuracy and precision of the results.[1][2][4] The protocol employs a simple protein precipitation method for sample preparation, enabling rapid analysis suitable for large sample batches.

Experimental Protocols

1. Materials and Reagents

  • Amantadine hydrochloride (Reference Standard)

  • This compound hydrochloride (Internal Standard)[5]

  • Methanol (HPLC grade)[6]

  • Acetonitrile (HPLC grade)[6]

  • Dimethyl sulfoxide (DMSO)[6]

  • Ammonium formate (GR grade)[6]

  • Formic acid (GR grade)[6]

  • Drug-free human plasma (K2EDTA)

2. Stock and Working Solution Preparation

  • Amantadine Stock Solution (1.00 mg/mL): Prepare in a diluent of DMSO and methanol (3:7, v/v).[5]

  • This compound Internal Standard (IS) Stock Solution (1.00 mg/mL): Prepare in the same diluent.[5]

  • Standard Spiking Solutions: Serially dilute the Amantadine stock solution to prepare spiking solutions at concentrations ranging from 15.0 to 2000 ng/mL.[5]

  • IS Spiking Solution: Dilute the IS stock solution to a final concentration of 500 ng/mL.[5]

3. Sample Preparation: Protein Precipitation

  • To 20 µL of human plasma, add 20 µL of the appropriate standard spiking solution for calibration standards or 20 µL of diluent for QC and study samples.[5]

  • Add 20 µL of the 500 ng/mL IS spiking solution to all samples except the double blank (add 20 µL of diluent instead).[5]

  • Vortex the samples briefly.

  • Add a precipitating agent (e.g., acetonitrile) to precipitate plasma proteins.[7]

  • Vortex the mixture for 1 minute.[3]

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[3]

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Inject a portion of the supernatant into the LC-MS/MS system.[3]

4. Liquid Chromatography Conditions

ParameterValue
HPLC SystemShimadzu Exion LC-20AD or equivalent[7]
ColumnAgilent Poroshell 120 SB-C18 (4.6 mm × 50 mm, 2.7 µm) or similar[7][8]
Mobile Phase A0.1% Formic acid in water[7][8]
Mobile Phase BAcetonitrile[7][8]
GradientIsocratic elution with 70% Mobile Phase A and 30% Mobile Phase B[7][8]
Flow Rate0.8 mL/min[7][8]
Column TemperatureAmbient
Injection Volume2 µL[9]
Run TimeApproximately 3 minutes[7][8]

5. Mass Spectrometry Conditions

ParameterValue
Mass SpectrometerQTRAP 5500 or equivalent triple quadrupole mass spectrometer[7]
Ionization SourceElectrospray Ionization (ESI), Positive Ion Mode[7]
Ionspray Voltage5000 Volts[5]
Source Temperature600 °C[5]
Nebulizing Gas65 psi[5]
Drying Gas55 psi[5]
Detection ModeMultiple Reaction Monitoring (MRM) or MS³[5][7]
MRM TransitionsAmantadine: m/z 152.2 → 135.3; this compound: m/z 167.0 → 150.3[7]
MS³ TransitionsAmantadine: m/z 152.2 → 135.3 → 107.4; this compound: m/z 167.0 → 150.3 → 118.1[7][8]

Data Presentation

Table 1: Calibration Curve and Linearity

ParameterResult
Linearity Range15.0 - 2000 ng/mL[5]
Correlation Coefficient (R²)0.9972 to 0.9993[5]
Calibration Standards (ng/mL)15.0, 30.0, 90.0, 250, 500, 1000, 1600, 2000[5]

Table 2: Accuracy and Precision of Quality Control Samples

QC LevelConcentration (ng/mL)Intra-run Precision (%CV)Intra-run Accuracy (%Bias)Inter-run Precision (%CV)Inter-run Accuracy (%Bias)
LLOQ15.0≤ 6.6%-7.3% to 3.3%≤ 6.3%-3.3% to 0.7%
Low45.0≤ 6.6%-7.3% to 3.3%≤ 6.3%-3.3% to 0.7%
Mid150≤ 6.6%-7.3% to 3.3%≤ 6.3%-3.3% to 0.7%
High1500≤ 6.6%-7.3% to 3.3%≤ 6.3%-3.3% to 0.7%
Data synthesized from reported validation results indicating high robustness of the method.[5]

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Average Recovery (%)Internal Standard-Normalized Matrix Effect (%CV)
Low45.0101.0%≤ 2.9%
Mid150102.6%≤ 2.9%
High150097.0%≤ 2.9%
The results indicate that the recovery was consistent across the assay range and the matrix effect was minimal.[5]

Workflow Diagram

Caption: High-throughput Amantadine analysis workflow.

Conclusion

The described HPLC-MS/MS method provides a simple, rapid, and robust approach for the high-throughput quantification of amantadine in human plasma.[5] The use of this compound as an internal standard ensures high accuracy and precision, meeting the validation criteria required for bioanalytical methods.[5][7] The protein precipitation sample preparation protocol is straightforward and amenable to automation, making this method well-suited for clinical and research laboratories analyzing a large number of samples for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment.

References

Application of Amantadine-d15 in Therapeutic Drug Monitoring (TDM)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amantadine is a medication used for the treatment of Parkinson's disease and drug-induced extrapyramidal reactions, and historically as an antiviral agent against influenza A.[1][2] Therapeutic Drug Monitoring (TDM) of amantadine is crucial for optimizing therapeutic outcomes and minimizing toxicity, particularly in patients with renal impairment, due to its narrow therapeutic window.[2] Amantadine-d15, a deuterated analog of amantadine, serves as an ideal internal standard (IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use corrects for variability during sample preparation and instrumental analysis, ensuring high accuracy and precision.[3][4] This document provides detailed application notes and protocols for the quantification of amantadine in human plasma using this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of a validated LC-MS/MS method for the determination of amantadine in human plasma using this compound as an internal standard.

Table 1: LC-MS/MS Method Parameters

ParameterValueReference
Analytical MethodLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3]
Internal StandardThis compound[3]
Linearity Range50–1500 ng/mL[3]
Lower Limit of Quantification (LLOQ)50 ng/mL[3]
Correlation Coefficient (r)> 0.995[3]

Table 2: Precision and Accuracy of the LC-MS³ Method

Quality Control SampleIntra-day Precision (%)Intra-day Accuracy (%)Inter-day Precision (%)Inter-day Accuracy (%)Reference
Low Concentration< 8.0< 8.0< 8.0< 8.0[3]
Medium Concentration< 8.0< 8.0< 8.0< 8.0[3]
High Concentration< 8.0< 8.0< 8.0< 8.0[3]

Table 3: Mass Spectrometry Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z) - MRMProduct Ion (m/z) - MS³Reference
Amantadine152.2135.3107.4[3]
This compound (IS)167.0150.3118.1[3]

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes a simple and rapid method for the extraction of amantadine and this compound from human plasma.

Materials:

  • Human plasma samples

  • This compound internal standard working solution

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.[5]

  • Vortex the mixture for 1 minute to ensure thorough mixing.[4]

  • Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[4]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of amantadine and this compound.

Instrumentation:

  • Shimadzu Exion LC-20AD HPLC pump (or equivalent)[3]

  • QTRAP 5500 mass spectrometer (or equivalent)[3]

  • Agilent Poroshell 120 SB-C18 column (4.6 mm × 50 mm, 2.7 μm)[3]

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water[3]

  • Mobile Phase B: Acetonitrile[3]

  • Elution: Isocratic[3]

  • Composition: 70% Mobile Phase A, 30% Mobile Phase B[3]

  • Flow Rate: 0.8 mL/min[3]

  • Column Temperature: Ambient

  • Injection Volume: 5 µL

  • Total Run Time: 3 minutes[3]

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM) or MS³[3]

  • Collision Gas: Nitrogen

  • Optimized Transitions: See Table 3 for precursor and product ions for amantadine and this compound.[3]

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the therapeutic drug monitoring of amantadine using this compound as an internal standard.

TDM_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting plasma 1. Plasma Sample Collection add_is 2. Add this compound (IS) plasma->add_is precipitation 3. Protein Precipitation (Acetonitrile) add_is->precipitation centrifugation 4. Centrifugation precipitation->centrifugation supernatant 5. Supernatant Transfer centrifugation->supernatant injection 6. Injection into LC-MS/MS supernatant->injection separation 7. Chromatographic Separation injection->separation detection 8. Mass Spectrometric Detection (MRM/MS³) separation->detection quantification 9. Quantification (Amantadine/IS Ratio) detection->quantification reporting 10. Report Generation quantification->reporting

Caption: Workflow for Amantadine TDM using LC-MS/MS.

References

The Role of Amantadine-d15 in Advancing Pharmacokinetic and Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: November 2025

Amantadine-d15, a deuterated analog of Amantadine, serves as a critical internal standard in pharmacokinetic (PK) and bioequivalence (BE) studies, ensuring the accuracy and reliability of analytical data. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is pivotal for the precise quantification of amantadine in biological matrices.

The fundamental principle behind using a deuterated internal standard like this compound lies in its near-identical physicochemical properties to the actual drug, Amantadine.[1] This similarity allows it to mimic the behavior of Amantadine throughout the entire analytical process, from sample extraction to detection. By adding a known amount of this compound to each sample at the initial stage, any variations or losses that occur during sample preparation, chromatography, or ionization can be accounted for by measuring the ratio of the analyte to the internal standard.[1][2] This normalization is crucial for mitigating matrix effects, where other components in the biological sample can interfere with the ionization of the target analyte, leading to inaccurate measurements.[2]

The use of stable isotope-labeled internal standards, such as this compound, is considered the gold standard in quantitative bioanalysis.[1][3] The significant mass difference between this compound and Amantadine, due to the 15 deuterium atoms, allows for clear differentiation by the mass spectrometer, preventing signal overlap.[3] This high degree of mass separation is advantageous over less deuterated versions like Amantadine-d6, as it minimizes the potential for isotopic crosstalk.[1]

Application in Bioequivalence Studies

Bioequivalence studies are essential for the approval of generic drug formulations. These studies aim to demonstrate that the generic product performs in the same manner as the brand-name drug.[4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide specific guidance for conducting bioequivalence studies for amantadine hydrochloride tablets and extended-release capsules.[5][6] These studies typically involve a single-dose, two-treatment, two-period crossover design in healthy volunteers.[4][5] The key pharmacokinetic parameters assessed are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), which must fall within a 90% confidence interval of 80-125% for the test product relative to the reference product.[7] The use of a reliable internal standard like this compound is indispensable for generating the high-quality data required to meet these stringent regulatory criteria.

Experimental Protocols

Protocol 1: Quantification of Amantadine in Human Plasma using LC-MS/MS with this compound

This protocol is adapted from a validated method for the quantitative determination of amantadine in human plasma.[8][9]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 20 µL of this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.[8]

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[10]

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

ParameterCondition
LC SystemShimadzu Exion LC-20AD HPLC or equivalent[8][9]
ColumnAgilent Poroshell 120 SB-C18 (4.6 mm × 50 mm, 2.7 µm)[8][9]
Mobile PhaseIsocratic elution with 70% 0.1% formic acid in water and 30% acetonitrile[8][9]
Flow Rate0.8 mL/min[8][9]
Injection Volume5 µL
Column Temperature40°C
Total Run Time3 minutes[8][9]

3. Mass Spectrometry Conditions

ParameterCondition
MS SystemQTRAP 5500 Mass Spectrometer or equivalent[8][9]
Ionization ModePositive Electrospray Ionization (ESI)[10]
MRM Transition (Amantadine)m/z 152.2 → 135.3[9]
MRM Transition (this compound)m/z 167.0 → 150.3[9]
Ion Source ParametersOptimized for maximum signal intensity (e.g., curtain gas, ion spray voltage, temperature)
Protocol 2: Bioequivalence Study Design for Amantadine

This protocol outlines a typical design for a bioequivalence study of amantadine tablets, based on FDA guidance.[5]

1. Study Design

  • Type: Single-dose, two-treatment, two-period crossover study under fasting conditions.[4][5]

  • Subjects: Healthy male and non-pregnant, non-lactating female volunteers.[5]

  • Treatments:

    • Test Product: Generic Amantadine Hydrochloride 100 mg tablet.

    • Reference Product: Reference Listed Drug (RLD) Amantadine Hydrochloride 100 mg tablet.

  • Washout Period: A sufficient time between treatment periods to ensure complete washout of the drug (typically at least 5-7 half-lives).

2. Dosing and Sampling

  • After an overnight fast of at least 10 hours, subjects receive a single oral dose of either the test or reference product with 240 mL of water.

  • Blood samples are collected in tubes containing an appropriate anticoagulant at pre-defined time points (e.g., pre-dose, and at 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

  • Plasma is separated by centrifugation and stored at -20°C or below until analysis.

3. Data Analysis

  • Plasma concentrations of amantadine are determined using the validated LC-MS/MS method described in Protocol 1.

  • Pharmacokinetic parameters (Cmax, AUC0-t, AUC0-inf) are calculated for each subject for both treatments.

  • The geometric mean ratios of Cmax and AUC for the test and reference products are calculated, along with their 90% confidence intervals.

  • Bioequivalence is concluded if the 90% confidence intervals for the geometric mean ratios of Cmax and AUC fall within the acceptance range of 80.00% to 125.00%.[7]

Quantitative Data Summary

The following tables summarize the performance characteristics of LC-MS/MS methods using deuterated internal standards for amantadine quantification and key pharmacokinetic parameters from a bioequivalence study.

Table 1: Performance of this compound as an Internal Standard [8][9]

ParameterPerformance Metric
Linearity Range50–1500 ng/mL
Correlation Coefficient (r)> 0.995
Lower Limit of Quantification (LLOQ)50 ng/mL
Intra-day Precision (% RSD)< 8.0%
Inter-day Precision (% RSD)< 8.0%
Intra-day Accuracy< 8.0%
Inter-day Accuracy< 8.0%

Table 2: Pharmacokinetic Parameters of Amantadine (100 mg dose)

ParameterMean Value
Cmax (ng/mL)~300 - 400
Tmax (hours)~2 - 4
AUC0-t (ng·h/mL)~4000 - 6000
Elimination Half-life (t1/2) (hours)~12 - 15[11][12]

Note: These are approximate values and can vary between studies and individuals.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) add_is Add this compound (IS) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject into LC-MS/MS supernatant->lc_injection chromatography Chromatographic Separation lc_injection->chromatography ms_detection Mass Spectrometric Detection chromatography->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc calibration Quantify using Calibration Curve ratio_calc->calibration pk_analysis Pharmacokinetic Analysis calibration->pk_analysis

Caption: Experimental workflow for amantadine quantification.

bioequivalence_logic study_design Crossover Bioequivalence Study (Test vs. Reference Amantadine) pk_parameters Calculate Pharmacokinetic Parameters (Cmax and AUC) study_design->pk_parameters stat_analysis Statistical Analysis (90% Confidence Interval of Geometric Mean Ratios) pk_parameters->stat_analysis acceptance_criteria Acceptance Criteria (80% - 125%) stat_analysis->acceptance_criteria bioequivalent Conclusion: Bioequivalent acceptance_criteria->bioequivalent Yes not_bioequivalent Conclusion: Not Bioequivalent acceptance_criteria->not_bioequivalent No

Caption: Logical flow of a bioequivalence assessment.

amantadine_moa cluster_dopaminergic Dopaminergic Synapse cluster_glutamatergic Glutamatergic Synapse amantadine Amantadine dopamine_release Increased Dopamine Release amantadine->dopamine_release dopamine_reuptake Inhibition of Dopamine Reuptake amantadine->dopamine_reuptake nmda_receptor NMDA Receptor amantadine->nmda_receptor Weak Antagonist therapeutic_effect Therapeutic Effect in Parkinson's Disease dopamine_release->therapeutic_effect dopamine_reuptake->therapeutic_effect glutamate_block Antagonism of Glutamate Action nmda_receptor->glutamate_block glutamate_block->therapeutic_effect

Caption: Simplified signaling pathway for Amantadine's mechanism of action.

References

Application Notes and Protocols for Amantadine-d15 in Mass Spectrometry Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Amantadine-d15 as an internal standard in the quantitative analysis of amantadine in biological samples by mass spectrometry. The following sections offer comprehensive methodologies for sample preparation, liquid chromatography, and mass spectrometry, along with performance data to guide researchers in developing robust and accurate bioanalytical assays.

I. Introduction

Amantadine is an antiviral and antiparkinsonian agent, and its accurate quantification in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1][2][3][4][5] The use of a stable isotope-labeled internal standard, such as this compound, is a well-established practice in mass spectrometry to correct for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[2][3][6] this compound, being a deuterated analog of the analyte, co-elutes chromatographically and exhibits similar ionization efficiency, making it an ideal internal standard.[6][7] This document outlines two primary sample preparation techniques: Protein Precipitation and Solid-Phase Extraction (SPE), both widely employed for the analysis of amantadine in plasma and tissue samples.

II. Quantitative Data Summary

The following tables summarize the performance characteristics of analytical methods utilizing deuterated amantadine internal standards for the quantification of amantadine.

Table 1: Performance Data for Amantadine Quantification using this compound as an Internal Standard (LC-MS³ Method) [6]

ParameterPerformance Metric
Linearity Range50–1500 ng/mL
Correlation Coefficient (r)> 0.995
Intra-day Precision (% RSD)< 8.0%
Inter-day Precision (% RSD)< 8.0%
Intra-day Accuracy< 8.0%
Inter-day Accuracy< 8.0%

Table 2: Performance Data for Amantadine Quantification using Amantadine-d6 as an Internal Standard (LC-MS/MS Method) [2][6]

ParameterPerformance Metric
Linearity Range0.50–500 ng/mL
Correlation Coefficient (r²)≥ 0.9969
Intra-batch Precision (% CV)≤ 5.42%
Inter-batch Precision (% CV)1.27% to 4.23%
Intra-batch Accuracy98.47%–105.72%
Inter-batch Accuracy98.86%–105.21%
Extraction Recovery (Amantadine)97.89%–100.28%
Extraction Recovery (Amantadine-d6)98.75%
Matrix Factor (IS-normalized)0.981 to 1.012

III. Experimental Protocols

A. Protocol 1: Protein Precipitation for Human Plasma Samples

This protocol describes a simple and rapid method for the extraction of amantadine from human plasma using protein precipitation.[8][9]

1. Materials and Reagents:

  • Amantadine (analytical standard)

  • This compound (internal standard)[7]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ultrapure water

  • Human plasma

2. Preparation of Solutions:

  • Amantadine Stock Solution (1 mg/mL): Accurately weigh and dissolve amantadine in methanol:water (50:50, v/v).[8]

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.[8]

  • Amantadine Working Solutions: Prepare serial dilutions of the amantadine stock solution with methanol:water (50:50, v/v) to create calibration curve standards and quality control (QC) samples.[8]

  • IS Working Solution (400 ng/mL): Dilute the this compound stock solution with methanol:water (50:50, v/v).[8]

3. Sample Preparation Procedure:

  • Pipette 10 µL of plasma into a clean microcentrifuge tube.[8]

  • Add 20 µL of the IS working solution (this compound) to each plasma sample.[8]

  • Add 1 mL of acetonitrile to precipitate proteins.[8]

  • Vortex the samples for 1 minute.

  • Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.[10]

  • Carefully transfer the supernatant to a clean tube.

  • Inject a portion of the supernatant into the LC-MS/MS or LC-MS³ system for analysis.[3]

G cluster_prep Sample Preparation plasma Plasma Sample (10 µL) is Add IS (this compound) plasma->is ppt Add Acetonitrile (1 mL) is->ppt vortex1 Vortex (1 min) ppt->vortex1 centrifuge Centrifuge (4000 rpm, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS supernatant->inject G cluster_workflow Solid-Phase Extraction Workflow start Plasma or Tissue Homogenate add_is Add this compound IS start->add_is protein_ppt Protein Precipitation (Tissue only) add_is->protein_ppt if tissue load_sample Load Sample add_is->load_sample if plasma protein_ppt->load_sample spe_condition Condition SPE Cartridge wash_cartridge Wash Cartridge load_sample->wash_cartridge elute_analytes Elute Analytes wash_cartridge->elute_analytes evaporate Evaporate to Dryness elute_analytes->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS Analysis reconstitute->analyze

References

MRM transitions and mass spectrometry parameters for Amantadine-d15

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for the Quantification of Amantadine Using Amantadine-d15 Internal Standard by LC-MS/MS

Introduction

Amantadine is a pharmaceutical agent utilized for its antiviral and antiparkinsonian properties.[1][2][3] Accurate quantification of amantadine in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[2] This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of amantadine in plasma and tissue samples, employing this compound as an internal standard to ensure precision and accuracy.[4][5] The use of a stable isotope-labeled internal standard like this compound is critical for correcting variations during sample preparation and instrumental analysis.[1][3][6]

Experimental Protocols

Materials and Reagents
  • Amantadine Hydrochloride (Reference Standard)

  • This compound Hydrochloride (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid or Ammonium Formate (LC-MS Grade)

  • Ultrapure Water

  • Drug-Free Human Plasma or Tissue Homogenate

  • Solid Phase Extraction (SPE) Cartridges (e.g., Mixed-mode Cation Exchange)[7]

Instrumentation
  • A high-performance liquid chromatography (HPLC) system, such as the Shimadzu Exion LC-20AD, is utilized.[3][4]

  • A triple quadrupole mass spectrometer, like the QTRAP 5500, equipped with an electrospray ionization (ESI) source is employed.[3][4]

Preparation of Standards and Samples
  • Stock Solutions : Prepare primary stock solutions of amantadine and this compound in methanol at a concentration of 1 mg/mL.[3]

  • Working Standard Solutions : Perform serial dilutions of the amantadine stock solution with a 50:50 (v/v) mixture of methanol and water to create working standards for the calibration curve and quality control (QC) samples.[6]

  • Internal Standard Working Solution : Dilute the this compound stock solution with the same methanol/water mixture to achieve a final concentration of 100 ng/mL.[6]

  • Sample Preparation : Two primary methods for sample extraction are protein precipitation (PPT) and solid-phase extraction (SPE).

    • Protein Precipitation (PPT) :

      • To 100 µL of the plasma sample, add 20 µL of the this compound internal standard working solution.[1]

      • Add acetonitrile for protein precipitation.[4]

      • Vortex the mixture for 1 minute.[1]

      • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[1]

      • Transfer the supernatant to a clean tube for injection into the LC-MS/MS system.[1]

    • Solid-Phase Extraction (SPE) :

      • Spike the plasma or tissue homogenate sample with the this compound internal standard.[3][6]

      • Condition the SPE cartridge with methanol followed by ultrapure water.

      • Load the sample onto the conditioned cartridge.

      • Wash the cartridge with a weak solvent, such as 0.1% formic acid in water, to remove interferences.

      • Elute the analyte and internal standard with a suitable solvent, for instance, 5% ammonium hydroxide in methanol.

      • Evaporate the eluate to dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in the mobile phase for analysis.[3]

LC-MS/MS Method

The chromatographic separation is typically achieved on a C18 reversed-phase column.[1][4] Detection and quantification are performed using multiple reaction monitoring (MRM) in positive ionization mode.[3][8]

Data Presentation

Table 1: Liquid Chromatography Parameters

ParameterValue
LC SystemShimadzu Exion LC-20AD HPLC or equivalent[3][4]
ColumnAgilent Poroshell 120 SB-C18 (4.6 mm × 50 mm, 2.7 µm)[4][5]
Mobile Phase70% 0.1% Formic Acid and 30% Acetonitrile[4][5]
Flow Rate0.8 mL/min[4][5]
Column Temperature40°C[9]
Injection Volume1-5 µL[9]

Table 2: Mass Spectrometry Parameters

ParameterAmantadineThis compound (IS)
MS SystemQTRAP 5500 Mass Spectrometer or equivalent[3][4]
Ionization ModePositive Electrospray Ionization (ESI+)[5]Positive Electrospray Ionization (ESI+)[5]
Precursor Ion (Q1) m/z152.2[5][10]167.0[5][10]
Product Ion (Q3) m/z (MRM)135.3[5][10]150.3[5][10]
MS³ Transition152.2 → 135.3 → 107.4[4][5]167.0 → 150.3 → 118.1[4][5]
Dwell Time (ms)100100
Collision Energy (eV)Optimized for the specific instrumentOptimized for the specific instrument

Experimental Workflow Visualization

Caption: Workflow for the LC-MS/MS analysis of Amantadine with this compound.

Conclusion

This application note provides a detailed protocol for the quantification of amantadine in biological samples using LC-MS/MS with this compound as an internal standard. The described sample preparation techniques and instrument parameters allow for a sensitive, specific, and reliable assay suitable for a range of research and clinical applications.[2][6] The use of MS³ transitions can further enhance selectivity and sensitivity by reducing background noise and matrix interference.[5][10]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mass Spectrometer Signal for Amantadine-d15

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Amantadine-d15. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their mass spectrometer signal for this analyte. Here, you will find detailed experimental protocols, data tables for easy comparison of parameters, and workflow diagrams to guide you through potential issues.

Troubleshooting Guides

This section addresses specific problems you may encounter during the analysis of this compound.

Question: I am observing a poor or inconsistent signal for this compound. What are the potential causes and how can I troubleshoot this?

Answer:

Several factors can contribute to a weak or unstable signal for this compound. Follow this troubleshooting workflow to identify and resolve the issue:

G A Start: Poor/Inconsistent Signal B Check Mass Spectrometer Tuning & Calibration A->B C Review Sample Preparation B->C D Optimize Ionization Source Parameters C->D E Evaluate Chromatographic Conditions D->E F Signal Improved? E->F G End: Problem Resolved F->G Yes H Contact Technical Support F->H No

Caption: Troubleshooting workflow for poor this compound signal.

  • Mass Spectrometer Tuning and Calibration: Ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.[1] Regular calibration is crucial for maintaining mass accuracy and sensitivity.

  • Sample Preparation: Issues with sample preparation can significantly impact signal intensity.

    • Extraction Efficiency: If using solid-phase extraction (SPE), ensure the cartridge is appropriate for Amantadine and that the wash and elution steps are optimized. For protein precipitation, ensure complete precipitation and transfer of the supernatant.[2][3][4] Incomplete extraction will lead to a lower concentration of the analyte being introduced into the instrument.

    • Matrix Effects: Co-eluting matrix components can suppress the ionization of this compound.[2] Consider using a more rigorous sample cleanup method, such as SPE, or adjusting your chromatography to separate this compound from interfering compounds.

  • Ionization Source Parameters: Amantadine ionizes well in positive electrospray ionization (ESI) mode.[2][5]

    • ESI vs. APCI: While ESI is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be a viable alternative, particularly for less polar compounds.[6][7][8] However, for Amantadine, ESI is generally preferred.

    • Source Settings: Optimize key ESI parameters such as capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature. These parameters can have a significant impact on ionization efficiency.

  • Chromatographic Conditions: Poor chromatography can lead to broad peaks and reduced signal-to-noise.

    • Peak Shape: Amantadine can exhibit peak tailing due to its basic nature and interaction with residual silanols on the column.[9] Ensure the mobile phase pH is appropriate to maintain Amantadine in its protonated form. Using a column with end-capping or a lower silanol activity can also improve peak shape.

    • Mobile Phase: A mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid) is commonly used.[2][5] The concentration of the organic solvent and the buffer can be adjusted to optimize retention and peak shape.

Question: My this compound peak is showing significant tailing. How can I improve the peak shape?

Answer:

Peak tailing for basic compounds like Amantadine is a common issue.[9] Here is a logical workflow to address this problem:

G A Start: Peak Tailing Observed B Adjust Mobile Phase pH A->B C Check for Column Contamination/Age B->C D Consider a Different Column Chemistry C->D E Peak Shape Improved? D->E F End: Symmetrical Peak Achieved E->F Yes G Consult Column Manufacturer's Guide E->G No

Caption: Workflow for troubleshooting this compound peak tailing.

  • Mobile Phase pH Adjustment: The primary cause of tailing for basic analytes is often secondary interactions with the stationary phase. Lowering the pH of the mobile phase (e.g., with 0.1% formic acid) will ensure that Amantadine is fully protonated, which can reduce these interactions.[5][10]

  • Column Health: An old or contaminated column can also lead to poor peak shape.

    • Column Washing: Flush the column with a strong solvent to remove any contaminants.

    • Replace Column: If the column is old or has been used extensively with complex matrices, it may need to be replaced.

  • Alternative Column Chemistry: If peak tailing persists, consider using a different column.

    • End-capped Columns: Columns with proprietary end-capping can shield residual silanols and improve peak shape for basic compounds.

    • HILIC Columns: For polar compounds like Amantadine, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative to reversed-phase chromatography and may provide better peak shape.[9]

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for this compound?

A1: The most commonly reported and effective MRM (Multiple Reaction Monitoring) transitions for this compound are summarized in the table below. It is always recommended to optimize collision energies on your specific instrument.

Table 1: Recommended MRM Transitions for Amantadine and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
Amantadine152.1135.1[2]
This compound167.0150.3[5]
Amantadine-d6158.0141.1[2][3]

Q2: Should I use MRM or MS³ for quantification?

A2: Both MRM (or MS/MS) and MS³ can be used for the quantification of Amantadine.

  • MRM: This is the standard technique and provides good sensitivity and selectivity for most applications.

  • MS³: This technique involves an additional fragmentation step (MS/MS/MS) and can offer enhanced selectivity by reducing background noise and matrix interference.[5] One study found that an MS³ method resulted in a significantly higher signal-to-noise ratio compared to a standard MRM method.[5] The choice between the two will depend on the complexity of your sample matrix and the required sensitivity.

Table 2: Comparison of MS² (MRM) and MS³ Transitions

Scan ModeAmantadine Transition (m/z)This compound Transition (m/z)Reference
MS² (MRM)152.2 → 135.3167.0 → 150.3[5]
MS³152.2 → 135.3 → 107.4167.0 → 150.3 → 118.1[5]

Q3: What is a suitable internal standard for Amantadine analysis?

A3: A stable isotope-labeled version of the analyte is the ideal internal standard. For Amantadine, this compound is an excellent choice as it will co-elute and have similar ionization behavior, but is mass-distinguishable.[5][11][12] Amantadine-d6 has also been successfully used.[2][3][4]

Q4: What are the key considerations for sample preparation?

A4: The choice of sample preparation method depends on the sample matrix and the required level of cleanliness.

  • Protein Precipitation (PPT): This is a simple and fast method suitable for high-throughput analysis.[4][5] Acetonitrile is commonly used to precipitate proteins from plasma samples.[5] However, it may result in less clean extracts compared to SPE.

  • Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup and can lead to lower matrix effects and improved sensitivity.[2][3] Cation exchange cartridges are suitable for extracting the basic Amantadine molecule.

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma (based on Protein Precipitation)

This protocol is adapted from a method for the high-throughput analysis of Amantadine.[4]

  • Preparation of Standards and Samples:

    • Prepare stock solutions of Amantadine and this compound in methanol.

    • Prepare working standard solutions by serially diluting the stock solutions with a methanol/water mixture.

    • Spike blank human plasma with the working standards to create calibration standards and quality control (QC) samples.

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 20 µL of the this compound internal standard working solution.

    • Add 300 µL of acetonitrile to precipitate the proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube for injection into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A rapid gradient from low to high organic content.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer in positive ESI mode.

    • MRM Transitions: As listed in Table 1.

Protocol 2: LC-MS³ Analysis of this compound in Human Plasma

This protocol is based on a method that demonstrates the enhanced selectivity of MS³ analysis.[5]

  • Sample Preparation (Protein Precipitation):

    • Follow the protein precipitation steps outlined in Protocol 1.

  • LC-MS³ Conditions:

    • LC Column: Agilent Poroshell 120 SB-C18 (4.6 mm × 50 mm, 2.7 μm).[5]

    • Mobile Phase: Isocratic elution with 70% 0.1% formic acid and 30% acetonitrile.[5]

    • Flow Rate: 0.8 mL/min.[5]

    • Mass Spectrometer: A hybrid quadrupole-linear ion trap (QqLIT) mass spectrometer capable of MS³ scans.

    • MS³ Transitions: As listed in Table 2.

Table 3: Summary of LC-MS Parameters from Literature

ParameterMethod 1[5]Method 2[2]
LC Column Agilent Poroshell 120 SB-C18 (4.6 mm × 50 mm, 2.7 μm)Synergi™ Hydro-RP C18 (150 mm × 4.6 mm, 4 µm)
Mobile Phase Isocratic: 70% 0.1% Formic Acid, 30% AcetonitrileIsocratic: 80% Acetonitrile, 20% 10 mM Ammonium Formate, pH 3.0
Flow Rate 0.8 mL/minNot specified
Ionization Mode Positive ESIPositive ESI
Scan Mode MRM and MS³MRM
Amantadine Transition 152.2 → 135.3 (MRM)152.1 → 135.1
This compound Transition 167.0 → 150.3 (MRM)N/A (used Amantadine-d6: 158.0 → 141.1)

References

Identifying potential sources of interference with Amantadine-d15 signal

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Amantadine-d15 Signal Interference

This guide provides troubleshooting information and frequently asked questions to help researchers, scientists, and drug development professionals identify and resolve potential sources of interference with the this compound signal during analytical experiments, particularly in the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in experiments?

This compound is a deuterated form of Amantadine, meaning that 15 hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen.[1][2] It is commonly used as an internal standard (IS) in quantitative bioanalysis.[1][3] Because it is chemically almost identical to Amantadine, it behaves similarly during sample preparation, chromatography, and ionization, but it can be distinguished by its higher mass in a mass spectrometer.[4] This allows it to be used to correct for variability in the analytical process, leading to more accurate and precise quantification of Amantadine.[5][6][7]

Q2: My this compound internal standard signal is low or inconsistent. What are the primary causes?

Low or variable internal standard signals can compromise the accuracy of your results.[8] The main causes fall into three categories:

  • Sample Preparation Issues: Inefficient extraction, loss of sample during evaporation steps, or degradation of the internal standard.[8][9]

  • Matrix Effects: Co-eluting compounds from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound in the mass spectrometer's ion source.[9][10][11]

  • Instrumental Problems: Issues with the LC system, autosampler, or mass spectrometer, such as contamination, a failing column, or inconsistent spray in the ion source, can lead to signal instability.[8]

Q3: What are matrix effects and how can they interfere with the this compound signal?

Matrix effects are a common challenge in LC-MS/MS bioanalysis, referring to the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[10][11] These interfering components, such as phospholipids or salts from plasma, are not the analyte of interest but can affect the signal by either suppressing it (ion suppression) or enhancing it (ion enhancement).[9][10] Even with a deuterated internal standard, significant matrix effects can sometimes lead to inaccurate quantification, especially if the analyte and internal standard experience different degrees of suppression or enhancement.[12]

Q4: Can the non-deuterated Amantadine interfere with the this compound signal?

Yes, this is a phenomenon known as isotopic interference or "cross-talk."[13] The naturally occurring heavier isotopes (like ¹³C) in the non-deuterated Amantadine can result in a signal that overlaps with the mass channel of the deuterated internal standard.[13][14] This is more likely to be a problem when the concentration of Amantadine is very high compared to the concentration of this compound.[13] This interference can falsely increase the measured signal for the internal standard, leading to an underestimation of the actual Amantadine concentration.[14]

Q5: Could the deuterium atoms on this compound exchange back to hydrogen?

This process, known as hydrogen-deuterium exchange (HDX) or back-exchange, can occur under certain conditions.[15][16] While the deuterium atoms on the carbon skeleton of this compound are generally stable, back-exchange can be promoted by factors like high pH, elevated temperatures, or certain mobile phase compositions during the analytical process.[15][16] If this occurs, the mass of the internal standard will shift, leading to a decreased signal at the expected mass-to-charge ratio (m/z).

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues related to this compound signal interference.

Table 1: Troubleshooting Low or Variable this compound Signal
Symptom Potential Cause Recommended Action
Low IS Signal in All Samples (including standards) 1. Incorrect IS Concentration: Error in the preparation of the IS working solution.Prepare a fresh working solution of this compound and re-analyze.
2. Instrument Sensitivity Issue: The mass spectrometer may be dirty or require tuning.Clean the ion source and perform instrument calibration and tuning as per the manufacturer's guidelines.
3. Inefficient Extraction: The sample preparation method (e.g., SPE, LLE) is not effectively recovering the IS.[9]Optimize the sample extraction protocol. Ensure pH is optimal for extraction and test different solvents or SPE cartridges.[6][17]
IS Signal is Low Only in Biological Samples (not in neat standards) 1. Ion Suppression (Matrix Effect): Co-eluting matrix components are suppressing the IS signal.[9][10][11]- Improve chromatographic separation to separate the IS from interfering matrix components. - Enhance sample cleanup using a more rigorous SPE protocol or a different extraction technique.[6][18] - Perform a post-column infusion experiment to identify regions of ion suppression.
IS Signal Decreases as Analyte (Amantadine) Concentration Increases 1. Isotopic Interference (Cross-talk): Natural isotopes of high-concentration Amantadine are contributing to the IS mass channel.[13][14]- Increase the concentration of the this compound internal standard. - If the problem persists, a non-linear calibration model may be necessary to correct for the interference.[13]
Inconsistent IS Signal Across a Batch 1. Autosampler/Injection Variability: Inconsistent injection volumes.[8]Check the autosampler for air bubbles and perform maintenance. Verify injection precision by repeatedly injecting a standard solution.
2. Inconsistent Sample Preparation: Variability in manual extraction steps between samples.Ensure consistent timing, volumes, and mixing for all samples. Consider automating the sample preparation if possible.
3. Carryover: Residual sample from a previous high-concentration injection is affecting the next one.Optimize the autosampler wash procedure with a strong, appropriate solvent. Inject a blank sample after a high-concentration sample to check for carryover.

Experimental Protocols & Methodologies

Protocol 1: Sample Preparation via Protein Precipitation (PPT)

This is a rapid method for sample cleanup, suitable for initial investigations.

  • Sample Aliquoting: Transfer 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 20 µL of the this compound working solution (e.g., 400 ng/mL) to each tube.[19]

  • Vortex: Briefly vortex the mixture for 10 seconds.

  • Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex & Centrifuge: Vortex the mixture vigorously for 5 minutes, then centrifuge at 13,000 rpm for 5 minutes at 4°C.[19]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or vial for LC-MS/MS analysis.

  • Injection: Inject a small volume (e.g., 1-5 µL) into the LC-MS/MS system.[19]

Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)

This method provides a cleaner extract and can significantly reduce matrix effects.[5][6]

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of the this compound internal standard working solution and vortex.[5][17]

  • Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) by passing 1 mL of methanol followed by 1 mL of ultrapure water.[5][17]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interfering substances.[5]

  • Elution: Elute Amantadine and this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.[5]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Table 2: Example LC-MS/MS Parameters for Amantadine Analysis
Parameter Condition
LC Column C18 Column (e.g., 4.6 mm x 50 mm, 2.7 µm)[19][20]
Mobile Phase A: 0.1% Formic Acid in Water, B: Acetonitrile[19][20]
Elution Isocratic (e.g., 70% A, 30% B) or a gradient
Flow Rate 0.8 mL/min[19][20]
Column Temp. 40 °C[19]
Ionization Mode Positive Electrospray Ionization (ESI+)[19]
MS Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Amantadine) m/z 152.2 → 135.3[19][20]
MRM Transition (this compound) m/z 167.0 → 150.3[19][20]

Note: These parameters are examples and should be optimized for your specific instrument and application.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow start_node Problem: Low or Inconsistent This compound Signal decision1 Is signal low in ALL samples (incl. standards)? start_node->decision1 decision2 Is signal low ONLY in matrix samples? decision1->decision2 No cause1 Potential Cause: Incorrect IS Conc. or Poor Instrument Sensitivity decision1->cause1 Yes decision3 Is signal variable across the batch? decision2->decision3 No cause2 Potential Cause: Inefficient Sample Extraction decision2->cause2 Yes, and recovery is poor cause3 Potential Cause: Matrix Effects (Ion Suppression) decision2->cause3 Yes, and recovery is acceptable cause4 Potential Cause: Autosampler/Injection Inconsistency decision3->cause4 Yes cause5 Potential Cause: Inconsistent Sample Prep decision3->cause5 Yes solution1 Action: - Remake IS solution - Clean/Tune MS cause1->solution1 solution2 Action: - Optimize SPE/LLE protocol cause2->solution2 solution3 Action: - Improve chromatography - Enhance sample cleanup cause3->solution3 solution4 Action: - Check autosampler - Optimize wash method cause4->solution4 solution5 Action: - Standardize manual steps - Consider automation cause5->solution5

A troubleshooting workflow for diagnosing this compound signal issues.

Interference Source Diagram

InterferenceSources center_node This compound Signal Integrity source_node source_node Matrix Matrix Effects (Ion Suppression/ Enhancement) Matrix->center_node Isotopic Isotopic Interference (from high conc. Amantadine) Isotopic->center_node SamplePrep Sample Preparation (Poor Recovery, Contamination) SamplePrep->center_node Instrumental Instrumental Issues (Contamination, Instability) Instrumental->center_node HDX H/D Back-Exchange (pH, Temperature) HDX->center_node

References

Technical Support Center: Amantadine and Amantadine-d15 Chromatographic Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation and analysis of Amantadine and its deuterated internal standard, Amantadine-d15.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of Amantadine and this compound, offering potential causes and solutions.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary interactions between the basic amine group of amantadine and residual silanol groups on the silica-based column packing.[1]- Optimize Mobile Phase pH: Use a low pH mobile phase (e.g., pH 3) to protonate the silanol groups and reduce interactions.[1] An acidic mobile phase, such as 0.1% formic acid in water, can improve peak shape.[2] - Column Choice: Consider a column with end-capping or a different stationary phase less prone to secondary interactions.
Poor Peak Shape (Fronting) Sample overload or injecting the sample in a solvent stronger than the initial mobile phase.[1]- Reduce Sample Concentration: Dilute the sample to avoid overloading the column. - Solvent Matching: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.[1]
Low Signal Intensity / Poor Sensitivity - Ion suppression from matrix components.[3] - Inefficient sample extraction and cleanup. - Suboptimal mass spectrometry parameters.- Improve Sample Preparation: Utilize Solid-Phase Extraction (SPE) for cleaner extracts compared to protein precipitation.[4][5] A mixed-mode cation exchange SPE cartridge can be effective.[6] - Optimize MS Conditions: Ensure MS parameters (e.g., collision energy, declustering potential) are optimized for amantadine and this compound. - Evaluate Matrix Effects: Conduct post-extraction addition or post-column infusion experiments to assess and mitigate matrix effects.[3]
Inconsistent Retention Times - Changes in mobile phase composition. - Column degradation or contamination. - Fluctuation in column temperature.- Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure accurate composition. - Column Care: Use a guard column and flush the column appropriately after each batch. - Temperature Control: Use a column oven to maintain a consistent temperature.[2]
High Backpressure - Column frit blockage. - Sample precipitation in the analytical column.- Sample Filtration: Filter samples before injection, especially after protein precipitation. - Column Washing: Reverse flush the column with an appropriate solvent.
Carryover Adsorption of the analyte to components of the autosampler or column.- Optimize Wash Solvents: Use a strong wash solvent in the autosampler wash sequence. A wash solution containing organic solvent and acid can be effective. - Injection Volume: Reduce the injection volume if possible.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue observed during the chromatographic analysis of amantadine?

A1: The most prevalent issue is peak tailing.[1] Amantadine is a basic compound and can interact with residual silanol groups on silica-based columns, leading to asymmetrical peaks.[1]

Q2: How can I improve the peak shape of amantadine?

A2: Lowering the pH of the mobile phase is a critical step to improve peak symmetry.[1] Using a mobile phase with a pH around 3, for example, with 10 mM ammonium formate, helps to protonate the silanol groups, minimizing their interaction with the protonated amantadine molecules.[1]

Q3: What are the recommended sample preparation techniques for amantadine analysis in plasma?

A3: Both protein precipitation and solid-phase extraction (SPE) are commonly used.[5][7] While protein precipitation is a simpler and faster method, SPE generally provides cleaner extracts, which can be crucial for minimizing matrix effects and improving sensitivity.[4][5][8] Mixed-mode cation exchange SPE cartridges are particularly effective for extracting basic compounds like amantadine.[6]

Q4: Why is a deuterated internal standard like this compound recommended?

A4: A stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry.[5] It co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, which allows for more accurate and precise quantification.[5]

Q5: What type of chromatographic column is suitable for amantadine separation?

A5: Reversed-phase C18 columns are commonly used for the separation of amantadine.[2][7][8] For instance, an Agilent Eclipse Plus C18 column (50 x 3.0 mm, 3.5 µm) or an Agilent Poroshell 120 SB-C18 column (4.6 mm x 50 mm, 2.7 μm) have been successfully employed.[2][7]

Q6: What are typical mass transitions for amantadine and this compound in MS/MS analysis?

A6: In positive ion mode, a common transition for amantadine is m/z 152.2 → 135.3.[2] For this compound, the transition is m/z 167.0 → 150.3.[2] An alternative MS3 transition for amantadine is m/z 152.2 → 135.3 → 107.4, and for this compound is m/z 167.0 → 150.3 → 118.1, which can offer higher selectivity and sensitivity.[2]

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a high-throughput method suitable for routine analysis.[7][8]

Materials:

  • Human plasma samples

  • This compound internal standard working solution

  • Acetonitrile (ACN)

  • Centrifuge

Procedure:

  • To 20 µL of plasma sample, add the internal standard, this compound.[7]

  • Add a precipitating agent, such as acetonitrile.

  • Vortex the mixture to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol provides a cleaner sample extract, reducing matrix effects.[4][5]

Materials:

  • Human plasma samples

  • This compound internal standard working solution

  • Methanol (MeOH)

  • 10 mM Ammonium formate buffer (pH 3.0)

  • 5% Ammonium hydroxide in methanol

  • Cation-exchange SPE cartridges (e.g., Phenomenex Strata-X-C)[5]

  • Centrifuge or vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 200 µL of plasma, add a known concentration of this compound working solution.[5]

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of 10 mM ammonium formate buffer (pH 3.0).[5]

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[5]

  • Washing: Wash the cartridge with 1 mL of 10 mM ammonium formate buffer (pH 3.0) to remove hydrophilic impurities, followed by a wash with 1 mL of methanol to remove lipophilic impurities.[5]

  • Elution: Elute amantadine and this compound from the cartridge with 1 mL of a 5% ammonium hydroxide in methanol solution.[5]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[5]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.[5]

Quantitative Data Summary

Table 1: LC-MS/MS Parameters for Amantadine and this compound Analysis

ParameterAmantadineThis compoundReference
Precursor Ion (m/z) 152.2167.0[2]
Product Ion (m/z) - MRM 135.3150.3[2]
Product Ion (m/z) - MS³ 107.4118.1[2]

Table 2: Example Chromatographic Conditions

ParameterConditionReference
Column Agilent Poroshell 120 SB-C18 (4.6 mm × 50 mm, 2.7 μm)[2]
Mobile Phase Isocratic elution with 70% 0.1% formic acid in water and 30% acetonitrile[2]
Flow Rate 0.8 mL/min[2]
Column Temperature 40 °C[2]
Injection Volume 1 µL[2]
Run Time 3 min[2]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Chromatographic Issues Start Chromatographic Problem Identified Peak_Shape Poor Peak Shape? Start->Peak_Shape Tailing Tailing Peak_Shape->Tailing Yes Retention_Time Inconsistent Retention Time? Peak_Shape->Retention_Time No Fronting Fronting Tailing->Fronting No Adjust_pH Lower Mobile Phase pH Tailing->Adjust_pH Yes Check_Overload Reduce Sample Concentration / Match Solvent Fronting->Check_Overload Yes Fronting->Retention_Time No End Problem Resolved Adjust_pH->End Check_Overload->End Check_Mobile_Phase Check Mobile Phase Preparation & Composition Retention_Time->Check_Mobile_Phase Yes Sensitivity Low Sensitivity? Retention_Time->Sensitivity No Check_Column Inspect/Replace Column & Guard Column Check_Mobile_Phase->Check_Column Check_Column->End Improve_Cleanup Optimize Sample Preparation (e.g., use SPE) Sensitivity->Improve_Cleanup Yes Sensitivity->End No Optimize_MS Optimize MS Parameters Improve_Cleanup->Optimize_MS Optimize_MS->End

Caption: A logical workflow for troubleshooting common chromatographic problems.

SPE_Workflow Solid-Phase Extraction (SPE) Workflow Start Start: Plasma Sample + IS Condition 1. Condition SPE Cartridge (MeOH, then Buffer) Start->Condition Load 2. Load Sample Condition->Load Wash1 3. Wash 1 (Aqueous Buffer) Load->Wash1 Wash2 4. Wash 2 (Organic Solvent) Wash1->Wash2 Elute 5. Elute Analytes (Ammoniated Organic Solvent) Wash2->Elute Evaporate 6. Evaporate to Dryness Elute->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze End: Analyze by LC-MS/MS Reconstitute->Analyze

Caption: A step-by-step workflow for sample preparation using solid-phase extraction.

References

Troubleshooting poor recovery of Amantadine-d15 during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor recovery of Amantadine-d15 during sample extraction. The following information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for poor recovery of this compound?

Low recovery of this compound, a commonly used internal standard for the quantitative analysis of Amantadine, can stem from several factors throughout the sample preparation workflow.[1][2][3] The most prevalent issues include:

  • Inefficient Extraction: The chosen method (e.g., Solid Phase Extraction, Liquid-Liquid Extraction, Protein Precipitation) may not be optimal for this compound in the specific biological matrix.[1]

  • Improper pH: Amantadine is a basic compound, and the pH of the sample and extraction solvents critically influences its extraction efficiency.[1][4]

  • Incomplete Elution (SPE): The solvent used to elute this compound from the Solid Phase Extraction (SPE) sorbent may not be strong enough.[1][5]

  • Analyte Binding: this compound can bind to proteins or other components within the matrix that are not adequately removed during sample preparation.[1]

  • Matrix Effects: Co-eluting endogenous substances from the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate readings.[2][6][7]

  • Deuterium Exchange: Although less common with this compound, the possibility of deuterium atoms exchanging with protons from the surrounding environment can occur under certain pH and temperature conditions, leading to a decreased signal for the deuterated standard.[8][9]

Q2: How can I optimize my sample extraction method to improve this compound recovery?

Optimizing your extraction protocol is key to ensuring accurate and reproducible results. Here are specific strategies for the most common extraction techniques:

  • Liquid-Liquid Extraction (LLE):

    • pH Adjustment: Ensure the aqueous phase is basified (pH 8-10) to neutralize the charge on the primary amine of amantadine, promoting its partition into the organic solvent.[1][10]

    • Solvent Selection: Experiment with different organic solvents. Methyl tert-butyl ether is a common choice.[1] A mixture of P204 and n-octanol has also been shown to be highly effective.[10]

  • Solid Phase Extraction (SPE):

    • Sorbent Selection: Utilize a mixed-mode cation exchange cartridge, which is effective for basic compounds like amantadine.[1][11]

    • pH Control: Pre-treat the sample with an acid (e.g., 4% phosphoric acid) to ensure the amantadine is protonated and can bind to the cation exchange sorbent.[1]

    • Wash Steps: Use appropriate wash solvents (e.g., 0.1 M acetic acid, followed by methanol) to remove interferences without prematurely eluting the analyte.[1]

    • Elution Solvent: Employ a strong elution solvent, such as 5% ammonium hydroxide in methanol, to ensure complete desorption of this compound from the sorbent.[1][5]

  • Protein Precipitation (PP):

    • While simpler, PP often yields lower recovery and less clean extracts compared to SPE and LLE.[12] If using PP, ensure the precipitating solvent (e.g., acetonitrile) is added in a sufficient ratio to the sample volume to maximize protein removal.

Data Presentation: Comparison of Extraction Methods

The following table summarizes typical recovery rates for amantadine using different extraction techniques as reported in various studies. Note that the recovery of this compound is expected to be very similar to that of the unlabeled amantadine.

Extraction MethodMatrixReported Recovery (%)Key ParametersReference
Solid Phase Extraction (SPE)Human Plasma97.89% - 100.28%Strata-X-C cartridges, elution with acetonitrile and ammonium formate.[12]
Liquid-Liquid Extraction (LLE)Aqueous Solution> 99.5%P204 and n-octanol extractant, pH 8.0-10.0.[10]
Protein Precipitation (PP)Human Plasma~52%Acetonitrile as precipitant.[12]

Experimental Protocols

Below are detailed methodologies for the key extraction techniques.

Protocol 1: Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange Cartridge[1][11]
  • Cartridge Conditioning: Condition the SPE cartridge sequentially with 1 mL of methanol and 1 mL of water.

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of this compound internal standard and 200 µL of 4% phosphoric acid in water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE)[1]
  • Sample Aliquoting: Pipette 200 µL of the plasma sample into a clean glass tube.

  • Internal Standard Spiking: Add 20 µL of the this compound internal standard working solution.

  • pH Adjustment: Add 50 µL of a suitable buffer (e.g., 0.1 M sodium carbonate) to basify the sample.

  • Extraction Solvent Addition: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).

  • Extraction: Vortex the tube for 2 minutes to facilitate the extraction.

  • Centrifugation: Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

Visualizations

Troubleshooting Workflow for Poor this compound Recovery

Troubleshooting_Workflow start Start: Poor this compound Recovery check_method Is the extraction method optimized for amantadine? start->check_method optimize_method Optimize Extraction Method (SPE, LLE, or PP) check_method->optimize_method No check_ph Is the pH of all solutions (sample, wash, elution) correct? check_method->check_ph Yes optimize_method->check_ph adjust_ph Adjust pH accordingly. For LLE, basify sample. For SPE, acidify sample, basify elution. check_ph->adjust_ph No check_solvents Are the wash and elution solvents appropriate? check_ph->check_solvents Yes adjust_ph->check_solvents optimize_solvents Strengthen elution solvent (e.g., add NH4OH). Weaken wash solvent. check_solvents->optimize_solvents No check_matrix_effects Investigate Matrix Effects check_solvents->check_matrix_effects Yes optimize_solvents->check_matrix_effects end Recovery Improved check_matrix_effects->end

Caption: A logical workflow for troubleshooting poor this compound recovery.

General Solid Phase Extraction (SPE) Workflow

SPE_Workflow conditioning 1. Conditioning equilibration 2. Equilibration conditioning->equilibration loading 3. Sample Loading equilibration->loading washing 4. Washing loading->washing elution 5. Elution washing->elution analysis 6. Analysis elution->analysis

Caption: A generalized workflow for Solid Phase Extraction (SPE).

References

Addressing peak shape and tailing issues for Amantadine-d15 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues with peak shape and tailing for Amantadine-d15 in High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for this compound in reversed-phase HPLC?

Peak tailing for this compound, a basic compound, in reversed-phase HPLC is primarily caused by secondary interactions between the analyte and the stationary phase.[1][2][3] The main contributing factors include:

  • Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with the basic amine group of this compound.[1][3][4] At mobile phase pH values above 3, these silanol groups can be deprotonated (SiO-), leading to strong ionic interactions with the positively charged this compound, which causes peak tailing.[5]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of Amantadine (approximately 9.0-10.7), the analyte can exist in both ionized and unionized forms, leading to peak broadening and tailing.[6][7][8]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peaks.[2][9]

  • Extra-Column Effects: Issues such as dead volume in tubing or fittings can contribute to peak broadening and tailing.[3]

Q2: How does mobile phase pH affect the peak shape of this compound?

The pH of the mobile phase is a critical factor in achieving a good peak shape for basic compounds like this compound.[5][10] To minimize tailing caused by silanol interactions, it is recommended to use a low pH mobile phase (typically between pH 2.5 and 4.0).[1][4][5][7][11] At a low pH, the silanol groups are protonated (Si-OH) and therefore less likely to interact with the protonated amine group of this compound.[5] This results in a more symmetrical peak shape.

Q3: What type of HPLC column is recommended for this compound analysis?

For the analysis of this compound, modern, high-purity silica-based reversed-phase columns with low silanol activity are recommended.[4] C18 columns are commonly used and have been shown to provide good separation and peak shape when appropriate mobile phase conditions are employed.[11][12][13][14] Specifically, columns that are well end-capped are preferable as this reduces the number of available residual silanol groups.[5]

Q4: Can mobile phase additives improve the peak shape of this compound?

Yes, mobile phase additives can significantly improve peak shape. The most common and effective additives for basic compounds like this compound are acids, which help to control the mobile phase pH and suppress silanol interactions.[4]

  • Formic Acid (0.1%): This is a widely used additive that effectively lowers the mobile phase pH and improves peak symmetry.[12][13]

  • Ammonium Formate or Acetate Buffers: These buffers can help maintain a consistent and low pH throughout the analysis, leading to more reproducible and symmetrical peaks.[7][11] A buffer concentration of 10-20 mM is often sufficient.[7]

Q5: What should I do if I still observe peak tailing after optimizing the mobile phase and column?

If peak tailing persists after optimizing the mobile phase pH and selecting an appropriate column, consider the following troubleshooting steps:

  • Check for Column Overload: Reduce the injection volume or the concentration of the sample to see if the peak shape improves.[2][9]

  • Inspect the HPLC System: Check for any dead volumes in the system, such as poorly made connections or excessively long tubing between the column and the detector.[3]

  • Column Contamination or Degradation: The column may be contaminated or have reached the end of its lifespan. Try flushing the column with a strong solvent or replace it if necessary.[2][8]

  • Sample Solvent Mismatch: Ensure that the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.[3]

Troubleshooting Guide

This guide provides a systematic approach to addressing peak shape and tailing issues for this compound.

Problem: Asymmetrical or Tailing Peak for this compound

Below is a logical workflow to diagnose and resolve peak tailing issues.

G Troubleshooting Workflow for this compound Peak Tailing start Start: Peak Tailing Observed check_mobile_phase Step 1: Evaluate Mobile Phase start->check_mobile_phase adjust_ph Action: Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) check_mobile_phase->adjust_ph pH not optimal? check_column Step 2: Assess HPLC Column check_mobile_phase->check_column pH is optimal adjust_ph->check_column use_endcapped_c18 Action: Use a High-Purity, End-Capped C18 Column check_column->use_endcapped_c18 Column not suitable? check_overload Step 3: Check for Sample Overload check_column->check_overload Column is suitable use_endcapped_c18->check_overload reduce_injection Action: Reduce Injection Volume or Sample Concentration check_overload->reduce_injection Overload suspected? check_system Step 4: Inspect HPLC System check_overload->check_system No overload reduce_injection->check_system minimize_dead_volume Action: Check Fittings and Tubing for Dead Volume check_system->minimize_dead_volume System issues? end End: Symmetrical Peak Achieved check_system->end No system issues minimize_dead_volume->end

A flowchart for troubleshooting this compound peak tailing.

Experimental Protocols

Below are summaries of successful experimental conditions for the analysis of Amantadine and its deuterated internal standards.

Table 1: LC-MS/MS Method Parameters for this compound Analysis
ParameterMethod 1Method 2Method 3
Reference [13][15][14][11]
Column Agilent Poroshell 120 SB-C18 (4.6 x 50 mm, 2.7 µm)Agilent Eclipse Plus C18 (50 x 3.0 mm, 3.5 µm)Thermo Hypersil-HyPURITY C18 (150 x 2.1 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: Not specifiedB: Not specifiedMethanol:Acetonitrile:20 mM Ammonium Acetate (45:10:45, v/v/v) with 1% Acetic Acid
Elution Isocratic (70% A, 30% B)Not specifiedIsocratic
Flow Rate 0.8 mL/minNot specifiedNot specified
pH Acidic (due to 0.1% Formic Acid)Not specified4.0
Internal Standard This compoundThis compoundDesloratadine
Table 2: HPLC-UV Method Parameters for Amantadine (after derivatization)
ParameterMethod 1Method 2
Reference [6][16]
Column Inertsil ODS-3V (250 x 4.6 mm, 5 µm)Phenomenex C18 (250 x 4.6 mm, 5 µm)
Mobile Phase 0.02 M Ammonium Acetate Buffer and Methanol (12:88, v/v)Water and Acetonitrile (40:60, v/v)
Elution IsocraticIsocratic
Flow Rate 1.5 mL/min1.0 mL/min
pH Not specifiedNot specified
Internal Standard MemantineNot applicable
Derivatization Agent (2-Napthoxy) Acetyl chloridePhenylisothiocyanate (PITC)

Signaling Pathways and Logical Relationships

The following diagram illustrates the key chemical interactions at the stationary phase surface that influence the peak shape of this compound.

G Influence of Mobile Phase pH on this compound Peak Shape cluster_high_ph High Mobile Phase pH (e.g., > 4) cluster_low_ph Low Mobile Phase pH (e.g., < 4) high_ph Deprotonated Silanol Groups (SiO-) on Stationary Phase ionic_interaction Strong Ionic Interaction high_ph->ionic_interaction amantadine_cation Protonated this compound (R-NH3+) amantadine_cation->ionic_interaction peak_tailing Result: Peak Tailing ionic_interaction->peak_tailing low_ph Protonated Silanol Groups (SiOH) on Stationary Phase no_interaction Minimal Interaction low_ph->no_interaction amantadine_cation_2 Protonated this compound (R-NH3+) amantadine_cation_2->no_interaction symmetrical_peak Result: Symmetrical Peak no_interaction->symmetrical_peak

Effect of mobile phase pH on silanol interactions and peak shape.

References

Proper storage and handling procedures for Amantadine-d15 to ensure stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of Amantadine-d15 to ensure its stability and integrity in experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for neat this compound?

A: The recommended storage temperature for neat (solid) this compound can vary slightly by supplier, but the general consensus is to store it in a well-sealed container in a refrigerator or freezer. For long-term storage, colder temperatures are generally preferred. Always refer to the Certificate of Analysis (CoA) provided by the supplier for specific recommendations.

Q2: How should I store stock solutions of this compound?

A: Stock solutions of this compound should be stored at low temperatures to minimize solvent evaporation and potential degradation. MedChemExpress suggests that stock solutions can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] The choice of solvent is critical for the stability of deuterated standards.

Q3: What is the best solvent for preparing this compound stock solutions?

A: To prevent hydrogen-deuterium (H/D) exchange, it is best to use aprotic solvents such as acetonitrile or DMSO for long-term storage, if the compound's solubility allows.[2] Protic solvents like water or methanol contain exchangeable protons that can replace the deuterium atoms on the this compound molecule over time.[2][3]

Q4: I am observing a decrease in the signal of my this compound internal standard over time. What could be the cause?

A: A progressive loss of the deuterated internal standard signal can be an indication of isotopic exchange, especially if the standard is stored in a protic solvent or at a non-optimal pH for an extended period.[2][4] This H/D exchange reduces the concentration of the fully deuterated standard.[4] Elevated temperatures can also accelerate the rate of isotopic exchange.[5]

Q5: I see a small peak corresponding to the unlabeled Amantadine in my this compound standard solution. Why is this happening?

A: The appearance of an unlabeled analyte peak can be due to two main reasons: either the deuterated standard contains a small amount of the unlabeled compound as an impurity from synthesis, or H/D exchange has occurred, converting the deuterated standard back to the unlabeled form.[2][6] If this peak grows over time, it is likely due to H/D exchange.

Q6: Can the pH of my solution affect the stability of this compound?

A: Yes, the pH of the solution can significantly influence the rate of H/D exchange.[5] Highly acidic or basic conditions should be avoided during sample preparation and storage if your deuterated internal standard has labile deuterium atoms.[5] For Amantadine, which is a primary amine, the protonation state will be pH-dependent, which could influence its stability.

Q7: My deuterated standard seems to elute slightly earlier than the non-deuterated analyte in my LC-MS analysis. Is this normal?

A: Yes, this is a known phenomenon called the "deuterium isotope effect".[4] The slight difference in the physicochemical properties between the deuterated and non-deuterated compounds can lead to a small separation during chromatography. This is an important consideration, as it can expose the internal standard and the analyte to different matrix effects, potentially impacting the accuracy of quantification.

Quantitative Data Summary

The following table summarizes the recommended storage conditions for this compound and its hydrochloride salt based on information from various suppliers.

Compound Supplier Storage Temperature (Neat) Shipping Temperature Stock Solution Stability
This compoundChemScene4°C[7]Room Temperature[7]Not specified
This compoundMedChemExpressNot specifiedNot specified-80°C for 6 months; -20°C for 1 month[1]
This compoundLGC Standards+20°C[8][9]+20°C[8][9]Not specified
This compound HClLGC Standards-20°C[10]Not specifiedNot specified
This compound HClUnited States Biological-20°C (long-term), Room Temp (short-term)[11]Room Temperature[11]Not specified

Experimental Protocols

Protocol: Assessment of this compound Stability in Solution

This protocol outlines a general procedure to evaluate the stability of this compound in a specific solvent and under defined storage conditions.

1. Materials:

  • This compound
  • High-purity solvent (e.g., acetonitrile, methanol, water)
  • Calibrated analytical balance
  • Volumetric flasks and pipettes
  • LC-MS system

2. Procedure:

  • Prepare a stock solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a specific concentration (e.g., 1 mg/mL).
  • Aliquot the solution: Distribute the stock solution into multiple amber vials to minimize exposure to light and prevent contamination of the entire stock during repeated sampling.
  • Storage conditions: Store the aliquots under the desired conditions to be tested (e.g., -20°C, 4°C, room temperature). Include a baseline sample stored at -80°C for comparison.
  • Time points: Analyze the samples at regular intervals (e.g., day 0, day 1, week 1, week 2, month 1).
  • LC-MS analysis: At each time point, analyze the stored samples along with a freshly prepared standard solution. Monitor the peak area of this compound and look for the appearance or increase of a peak corresponding to unlabeled Amantadine.
  • Data analysis: Compare the peak area of the stored samples to the baseline and freshly prepared samples. A significant decrease in the this compound peak area or a significant increase in the unlabeled Amantadine peak area indicates instability.

Visualizations

G cluster_storage Storage cluster_handling Handling cluster_analysis Analysis Neat Compound Neat Compound Weighing Weighing Neat Compound->Weighing Use calibrated balance Stock Solution Stock Solution Dilution Dilution Stock Solution->Dilution Prepare fresh Working Solution Working Solution LC-MS LC-MS Working Solution->LC-MS Analyze promptly Dissolution Dissolution Weighing->Dissolution Use aprotic solvent for long-term stability Dissolution->Stock Solution Store at -20°C or -80°C Dilution->Working Solution Store at 4°C for short-term

Caption: Workflow for proper storage and handling of this compound.

G Start Start Signal_Loss Decreased signal of This compound? Start->Signal_Loss Unlabeled_Peak Appearance/increase of unlabeled Amantadine peak? Signal_Loss->Unlabeled_Peak No Check_Storage Review storage conditions: - Solvent (protic?) - Temperature (too high?) - pH (extreme?) Signal_Loss->Check_Storage Yes Check_Purity Check Certificate of Analysis for initial isotopic purity. Unlabeled_Peak->Check_Purity Yes End End Unlabeled_Peak->End No Consider_HD_Exchange Suspect Hydrogen-Deuterium (H/D) exchange. Check_Storage->Consider_HD_Exchange Perform_Stability_Study Perform a stability study to confirm H/D exchange. Consider_HD_Exchange->Perform_Stability_Study Check_Purity->Consider_HD_Exchange Solution Use aprotic solvent. Store at lower temperature. Prepare fresh solutions. Perform_Stability_Study->Solution

Caption: Troubleshooting guide for this compound stability issues.

References

Minimizing ion suppression effects for Amantadine-d15 in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Amantadine-d15 Analysis

Welcome to the technical support center for the analysis of Amantadine using its deuterated internal standard, this compound, by Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to ion suppression and matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for Amantadine analysis?

A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte (Amantadine) in the ESI source.[1] This interference reduces the analyte's signal intensity, which can lead to inaccurate quantification, poor sensitivity, and unreliable results.[1] ESI is particularly susceptible to this phenomenon because of competition for charge and surface access on the ESI droplets. Factors like high concentrations of salts, phospholipids from plasma, or other endogenous materials can significantly suppress the signal.[2]

Q2: How does using this compound as an internal standard help mitigate ion suppression?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Because it is structurally nearly identical to Amantadine, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by these matrix effects is effectively normalized. This allows for more accurate and precise quantification, as the SIL-IS acts as a reliable compensator for fluctuations in sample preparation and instrument response.[3]

Q3: What are the most common sample preparation techniques for Amantadine, and how do they compare in reducing matrix effects?

A3: The most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): This is the simplest and fastest method, typically involving the addition of a solvent like acetonitrile to precipitate proteins. While quick, it is the least effective at removing other matrix components like phospholipids, which can cause significant ion suppression.[4][5]

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. It offers a cleaner sample than PPT by removing more interferences.[6]

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing interfering matrix components. It provides the cleanest extracts, leading to minimal ion suppression and the best sensitivity.[7][8][9]

The choice of method depends on the required sensitivity, throughput, and complexity of the sample matrix. For high-sensitivity bioanalytical studies, SPE is often the preferred method.[8]

Q4: Can I use Amantadine-d6 instead of this compound?

A4: Yes, Amantadine-d6 is also a commonly used and effective stable isotope-labeled internal standard for Amantadine analysis. Both Amantadine-d6 and this compound have been shown to provide high accuracy and precision in validated LC-MS/MS methods.[10] The choice between them may depend on commercial availability, cost, or specific requirements of the analytical method.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the analysis of this compound.

Issue 1: Low Signal Intensity or Complete Signal Loss for this compound

  • Possible Cause: Significant ion suppression from the sample matrix.

  • Troubleshooting Steps:

    • Assess Matrix Effect: Perform a quantitative matrix effect experiment (detailed in the protocols section) to confirm the presence and extent of ion suppression.[11]

    • Improve Sample Cleanup: If using PPT, consider switching to SPE, which is more effective at removing phospholipids and other suppressive agents.[9]

    • Optimize Chromatography: Modify the LC gradient to achieve better separation between this compound and the interfering peaks. Often, matrix interferences elute early in the run. Increasing the retention of Amantadine can move it away from this suppression zone.[12]

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, ensure the analyte concentration remains above the lower limit of quantification (LLOQ).[11]

Issue 2: Poor Reproducibility and High %RSD in Quality Control (QC) Samples

  • Possible Cause: Inconsistent matrix effects across different samples or batches.

  • Troubleshooting Steps:

    • Verify Internal Standard Function: Ensure the this compound internal standard is effectively compensating for variability. The IS-normalized matrix factor should be close to 1 (typically between 0.85 and 1.15).[7]

    • Standardize Sample Preparation: Inconsistent extraction recovery can lead to poor reproducibility. Ensure all steps of the sample preparation protocol (e.g., vortexing time, solvent volumes, pH) are performed consistently.

    • Check for Carryover: Inject a blank sample after a high-concentration sample to ensure no residual analyte is being carried over between injections, which can affect reproducibility.[13]

Issue 3: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Chromatographic issues or problems with the sample solvent.

  • Troubleshooting Steps:

    • Match Reconstitution Solvent: Ensure the final sample extract is reconstituted in a solvent that is of equal or weaker strength than the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.

    • Check Column Health: The column may be contaminated or degraded. Flush the column with a strong solvent or replace it if necessary.

    • Adjust Mobile Phase pH: Amantadine is a basic compound. Using a mobile phase with an acidic pH (e.g., containing 0.1% formic acid) can improve peak shape by ensuring the analyte is in a consistent ionic state.[4]

Data Presentation: Comparison of Sample Preparation Methods

The following tables summarize quantitative data from validation studies, highlighting the effectiveness of different sample preparation techniques in mitigating matrix effects for Amantadine analysis using a deuterated internal standard.

Table 1: Matrix Effect & Extraction Recovery Data

Parameter Solid-Phase Extraction (SPE) Protein Precipitation (PPT)
Analyte Amantadine Amantadine
Internal Standard Amantadine-d6 This compound
Biological Matrix Human Plasma Human Plasma
Extraction Recovery (Analyte) 97.89% – 100.28%[7] Not explicitly stated, but method met FDA requirements[4]
Extraction Recovery (IS) 98.75%[7] Within acceptable limits[4]
IS-Normalized Matrix Factor 0.981 – 1.012[3][7] 0.990 – 1.029[3]

| Interpretation | Minimal matrix effect observed. The IS effectively compensates for minor ion suppression/enhancement.[3] | Minimal matrix effect observed. The IS effectively compensates for minor ion suppression/enhancement.[3] |

Table 2: Example LC-MS/MS Method Parameters

Parameter Method 1 (SPE) Method 2 (PPT)
LC Column Synergi™ Hydro-RP C18 (150 mm × 4.6 mm, 4 µm)[7] Agilent Poroshell 120 SB-C18 (50 mm × 4.6 mm, 2.7 µm)[4]
Mobile Phase A 10 mM Ammonium Formate (pH 3.0) 0.1% Formic Acid in Water[4]
Mobile Phase B Acetonitrile Acetonitrile[4]
Flow Rate 0.8 mL/min (implied) 0.8 mL/min[4]
Elution Type Isocratic (80:20, B:A)[7] Isocratic (30:70, B:A)[4]
Ionization Mode Positive ESI Positive ESI[4]
MS System Triple Quadrupole (QTRAP 5500)[7] Triple Quadrupole (QTRAP 5500)[4]
MRM Transition (Amantadine) m/z 152.1 → 135.1[7] m/z 152.2 → 135.3 → 107.4 (MS³)[4]

| MRM Transition (IS) | m/z 158.0 → 141.1 (Amantadine-d6)[7] | m/z 167.0 → 150.3 → 118.1 (this compound)[4] |

Experimental Protocols & Visualizations

Protocol 1: Quantitative Assessment of Matrix Effect

This protocol describes the post-extraction addition method to quantify the extent of ion suppression or enhancement.[11]

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Prepare a standard solution of Amantadine and this compound in the final reconstitution solvent.

    • Set B (Pre-Spiked Sample): Spike a blank biological matrix with the standards before the extraction process.

    • Set C (Post-Spiked Sample): Process a blank biological matrix through the entire extraction procedure. Spike the resulting extract with the standards after extraction.

  • LC-MS/MS Analysis: Analyze all three sets of samples.

  • Calculate Matrix Effect (ME) and Extraction Recovery (RE):

    • ME (%) = (Peak Area of Set C / Peak Area of Set A) * 100

    • RE (%) = (Peak Area of Set B / Peak Area of Set C) * 100

    • A Matrix Effect value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

cluster_prep Sample Set Preparation cluster_analysis Analysis & Calculation A Set A: Neat Standard (Analyte + IS in Solvent) LCMS LC-MS/MS Analysis A->LCMS B Set B: Pre-Extraction Spike (Spike Blank Matrix, then Extract) B->LCMS C Set C: Post-Extraction Spike (Extract Blank Matrix, then Spike) C->LCMS Calc_ME Calculate Matrix Effect (C / A) * 100 LCMS->Calc_ME Peak Areas A, C Calc_RE Calculate Recovery (B / C) * 100 LCMS->Calc_RE Peak Areas B, C

Workflow for quantitative assessment of matrix effect and recovery.
Protocol 2: Sample Preparation via Protein Precipitation (PPT)

This protocol is a rapid method suitable for high-throughput analysis.[1][4]

  • Aliquoting: Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the this compound internal standard working solution.

  • Protein Precipitation: Add 300 µL of cold acetonitrile.

  • Vortexing: Vortex the tube for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial for injection.

Protocol 3: Sample Preparation via Solid-Phase Extraction (SPE)

This protocol provides a cleaner extract, minimizing matrix effects.[3][7]

  • Sample Pre-treatment: To 200 µL of plasma, add 50 µL of the this compound internal standard. Alkalinize the sample with 100 µL of 0.1 M NaOH.

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute Amantadine and this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for analysis.

cluster_ppt Protein Precipitation (PPT) Workflow cluster_spe Solid-Phase Extraction (SPE) Workflow ppt1 1. Add IS to Plasma ppt2 2. Add Acetonitrile ppt1->ppt2 ppt3 3. Vortex & Centrifuge ppt2->ppt3 ppt4 4. Inject Supernatant ppt3->ppt4 spe1 1. Pre-treat & Load Sample spe2 2. Wash Cartridge spe1->spe2 spe3 3. Elute Analytes spe2->spe3 spe4 4. Evaporate & Reconstitute spe3->spe4 spe5 5. Inject Sample spe4->spe5

Comparison of Protein Precipitation and Solid-Phase Extraction workflows.
Troubleshooting Logic Diagram

This diagram outlines a logical approach to diagnosing and solving common issues related to ion suppression.

start Problem: Low Signal or Poor Reproducibility check_is Is IS signal also low/variable? start->check_is assess_me Assess Matrix Effect (Post-Extraction Spike) check_is->assess_me Yes check_system Investigate System Suitability (LC pressure, spray stability, etc.) check_is->check_system No me_high Is Matrix Effect >15-20%? assess_me->me_high improve_cleanup Improve Sample Cleanup (e.g., Switch PPT to SPE) me_high->improve_cleanup Yes optimize_lc Optimize Chromatography (Separate from interferences) me_high->optimize_lc No, but still suspect reassess Re-evaluate Performance improve_cleanup->reassess optimize_lc->reassess check_system->reassess

A logical workflow for troubleshooting ion suppression issues.

References

Methods for verifying the purity and concentration of Amantadine-d15 standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on verifying the purity and concentration of Amantadine-d15 standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for verifying the chemical purity of this compound standards?

A1: The primary methods for determining the chemical purity of this compound standards are chromatographic techniques coupled with mass spectrometry. Specifically, High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the most common and robust approach.[1][2][3] Thin-Layer Chromatography (TLC) can also be used for a qualitative assessment of purity.[4]

Q2: How is the isotopic purity of this compound verified?

A2: The isotopic purity of this compound is determined using mass spectrometry.[4] This technique can distinguish between this compound and any residual unlabeled Amantadine or lesser-deuterated variants by their mass-to-charge ratios (m/z). High-resolution mass spectrometry is particularly effective for resolving these species and confirming the isotopic enrichment.

Q3: What is the most accurate method for determining the concentration of an this compound standard solution?

A3: The most accurate method for determining the concentration of an this compound standard solution is through the preparation of a calibration curve using a certified reference material. This is typically performed using an LC-MS/MS system.[5][6] A series of known concentrations of the standard are analyzed, and a linear regression is applied to the resulting signal intensities. The concentration of an unknown sample can then be accurately interpolated from this curve.

Q4: Can Nuclear Magnetic Resonance (NMR) spectroscopy be used to characterize this compound standards?

A4: Yes, NMR spectroscopy is a powerful tool for the structural characterization of this compound.[7][8][9] ¹H NMR can be used to assess the degree of deuteration by observing the disappearance of proton signals. ¹³C NMR can confirm the carbon skeleton of the molecule. While NMR is excellent for structural confirmation and assessing isotopic substitution, it is less commonly used for routine concentration determination compared to LC-MS/MS.

Troubleshooting Guide

Issue 1: High background noise or matrix interference in LC-MS/MS analysis.

  • Possible Cause: Complex sample matrix (e.g., plasma, urine) can interfere with the ionization and detection of this compound.

  • Solution:

    • Sample Preparation: Employ a more rigorous sample extraction method, such as solid-phase extraction (SPE), to remove interfering substances.[6] Protein precipitation is a simpler but potentially less clean method.[1]

    • Chromatographic Separation: Optimize the HPLC/UHPLC gradient to better separate this compound from matrix components.

    • Mass Spectrometry Method: Consider using a more selective mass spectrometry technique like triple-stage fragmentation (MS³) or high-resolution mass spectrometry (HRMS) to reduce background noise and enhance sensitivity.[5][10]

Issue 2: Inconsistent or poor linearity in the calibration curve.

  • Possible Cause:

    • Inaccurate preparation of standard solutions.

    • Issues with the LC-MS/MS system, such as detector saturation at high concentrations.

    • Suboptimal integration of chromatographic peaks.

  • Solution:

    • Standard Preparation: Carefully prepare all standard solutions using calibrated pipettes and high-purity solvents. Prepare fresh dilutions for each experiment.

    • Concentration Range: Ensure the concentration range of your calibration standards is appropriate for the expected sample concentrations and within the linear range of the detector.[5][6]

    • Peak Integration: Review the peak integration parameters to ensure accurate and consistent measurement of the peak areas.

Issue 3: Low signal intensity for this compound.

  • Possible Cause:

    • Suboptimal ionization in the mass spectrometer source.

    • Incorrect mass transition settings.

    • Degradation of the standard.

  • Solution:

    • MS Optimization: Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) for this compound. It typically responds well in positive ion mode.[5]

    • Mass Transitions: Verify the precursor and product ion m/z values for this compound. Common transitions include m/z 167.0 → 150.3 and 167.2 → 150.1.[2][5]

    • Standard Stability: Store this compound standards under the recommended conditions (typically -20°C) and check for any signs of degradation.[11]

Experimental Protocols

Protocol 1: Purity and Concentration Verification by LC-MS/MS

This protocol outlines a general procedure for the analysis of this compound using a triple quadrupole mass spectrometer.

1. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.
  • Serially dilute the stock solution with a 50:50 (v/v) methanol:water mixture to prepare a series of calibration standards (e.g., 10, 50, 100, 500, 1000 ng/mL).[5]

2. LC-MS/MS System and Conditions:

ParameterRecommended Setting
LC Column C18 column (e.g., Agilent Poroshell 120 SB-C18, 4.6 mm × 50 mm, 2.7 µm)[5][10]
Mobile Phase Isocratic elution with 70% 0.1% formic acid in water and 30% acetonitrile[5][10]
Flow Rate 0.8 mL/min[5][10]
Injection Volume 1-5 µL
Column Temperature 40°C[5]
Ionization Mode Electrospray Ionization (ESI), Positive[5]
MS/MS Mode Multiple Reaction Monitoring (MRM)[2]
MRM Transition m/z 167.0 → 150.3[5] or m/z 167.2 → 150.1[2]

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
  • Apply a linear regression to the data points. The coefficient of determination (r²) should be > 0.99 for a valid curve.[5]
  • Determine the concentration of unknown samples by interpolating their peak areas from the calibration curve.
  • Assess purity by examining the chromatogram for any unexpected peaks.

Quantitative Data Summary
MethodAnalyteLinear RangeReference
LC-MS³Amantadine50–1500 ng/mL> 0.995[5]
LC-MS/MSAmantadine0.50–500 ng/mL≥ 0.9969[6]
LC-MS/MSAmantadine15–2000 ng/mL> 0.99[2]

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) dilution Serial Dilutions stock->dilution Dilute with Methanol/Water hplc HPLC Separation (C18 Column) dilution->hplc Inject Sample ms MS/MS Detection (MRM Mode) hplc->ms Eluent Transfer cal_curve Calibration Curve (Peak Area vs. Conc.) ms->cal_curve Generate Data quant Quantification & Purity Assessment cal_curve->quant Interpolation

Caption: Workflow for this compound purity and concentration verification.

troubleshooting_logic cluster_issues Observed Issues cluster_solutions Potential Solutions start Poor LC-MS/MS Data high_noise High Background Noise start->high_noise bad_linearity Poor Linearity start->bad_linearity low_signal Low Signal start->low_signal optimize_sample_prep Optimize Sample Prep (e.g., SPE) high_noise->optimize_sample_prep use_ms3 Use MS³ or HRMS high_noise->use_ms3 check_standards Remake Standards bad_linearity->check_standards verify_ms_params Verify MS Parameters (Transitions, Source) low_signal->verify_ms_params

Caption: Troubleshooting logic for common LC-MS/MS issues.

References

Validation & Comparative

A Head-to-Head Battle of Internal Standards: Amantadine-d15 versus Amantadine-d6 in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of amantadine in biological matrices is paramount for accurate pharmacokinetic and bioequivalence studies. The gold standard for such analyses is the use of stable isotope-labeled internal standards (SIL-ISs) in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an in-depth performance comparison of two commonly used deuterated analogues of amantadine: Amantadine-d15 and Amantadine-d6.

Stable isotope-labeled internal standards are crucial in bioanalysis as they closely mimic the analyte's chemical and physical properties, including extraction recovery, ionization efficiency, and chromatographic retention time.[1][2] This co-elution and similar behavior in the mass spectrometer's ion source allow for the correction of matrix effects and other sources of variability, leading to highly accurate and precise quantification.[2][3] Both this compound and Amantadine-d6 have proven to be effective for this purpose, but the choice between them can depend on specific assay requirements, available instrumentation, and the desired level of analytical rigor.[4][5]

Performance Data at a Glance

The following tables summarize the key performance metrics from validated bioanalytical methods employing either this compound or Amantadine-d6 as an internal standard. It is important to note that the data presented is a compilation from different studies and direct comparison should be made with consideration of the variations in experimental conditions.[5]

Table 1: Performance Characteristics of this compound as an Internal Standard

ParameterPerformance Metric
Linearity Range 15 - 2000 ng/mL[6]
50 - 1500 ng/mL[1][4]
Correlation Coefficient (r or r²) > 0.995[1][4]
Intra-day Precision (%RSD or %CV) < 8.0%[4]
Inter-day Precision (%RSD or %CV) < 8.0%[4]
Intra-day Accuracy < 8.0%[4]
Inter-day Accuracy < 8.0%[4]
Extraction Recovery ~100.2%[6]
Matrix Effect (IS-normalized) Consistent across different plasma lots (%CV within 2.9%)[6]

Table 2: Performance Characteristics of Amantadine-d6 as an Internal Standard

ParameterPerformance Metric
Linearity Range 0.50 - 500 ng/mL[1][4][7][8]
Correlation Coefficient (r²) ≥ 0.9969[1][4][7][8]
Intra-batch Precision (%CV) ≤ 5.42%[4][7][8]
Inter-batch Precision (%CV) 1.27% to 4.23%[4][7][8]
Intra-batch Accuracy 98.47% - 105.72%[4][7][8]
Inter-batch Accuracy 98.86% - 105.21%[4][7][8]
Mean Extraction Recovery 98.75%[4][7]
Matrix Factor (IS-normalized) 0.981 to 1.012[3][7][8]

Experimental Methodologies

The robustness of a bioanalytical method is fundamentally linked to its experimental protocol. Below are detailed methodologies for sample preparation and analysis using both this compound and Amantadine-d6.

Method Using this compound Internal Standard (Protein Precipitation)

This method offers a simpler and faster workflow, making it suitable for high-throughput analysis.[6][9]

  • Sample Preparation :

    • To 20 µL of human plasma, add the this compound internal standard working solution.[6]

    • Perform protein precipitation by adding an organic solvent such as acetonitrile.

    • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.[9]

  • LC-MS/MS Conditions :

    • Liquid Chromatography : Separation is typically achieved on a C18 analytical column.[6][9]

    • Mobile Phase : A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).

    • Mass Spectrometry : Detection is performed using a triple quadrupole mass spectrometer in the positive ionization mode with multiple reaction monitoring (MRM).[6]

Method Using Amantadine-d6 Internal Standard (Solid-Phase Extraction)

Solid-phase extraction (SPE) provides a cleaner sample extract, which can reduce matrix effects and potential long-term contamination of the mass spectrometer.[4][7][10][11]

  • Sample Preparation :

    • To 200 µL of human plasma, add the Amantadine-d6 internal standard working solution.[4][10][11]

    • Condition a solid-phase extraction (SPE) cartridge (e.g., Phenomenex Strata-X-C) with methanol followed by water.[3][4]

    • Load the plasma sample onto the conditioned SPE cartridge.

    • Wash the cartridge with an appropriate solvent to remove interfering substances.[4][7]

    • Elute the analyte and internal standard with a suitable elution solvent.[4][7]

    • Evaporate the eluate to dryness under a stream of nitrogen.[4][7]

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[4][7]

  • LC-MS/MS Conditions :

    • Liquid Chromatography : A C18 analytical column (e.g., Synergi™ Hydro-RP C18) is commonly used.[4][7][8]

    • Mobile Phase : A typical mobile phase consists of acetonitrile and 10 mM ammonium formate (pH 3.0) in an 80:20 (v/v) ratio.[7][8]

    • Mass Spectrometry : A triple quadrupole mass spectrometer is used for detection in the positive ionization mode, monitoring the specific MRM transitions for amantadine and Amantadine-d6.[7][8] The MRM transition for amantadine is m/z 152.1 → 135.1, and for Amantadine-d6, it is m/z 158.0 → 141.1.[7][8]

Visualizing the Workflow and Mechanisms of Action

To further elucidate the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the key signaling pathways associated with amantadine's therapeutic effects.

G cluster_workflow Bioanalytical Workflow for Amantadine Quantification Sample Biological Sample (Plasma) Spike Spike with Internal Standard (this compound or Amantadine-d6) Sample->Spike Preparation Sample Preparation (Protein Precipitation or SPE) Spike->Preparation LC_Separation LC Separation Preparation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio vs. Concentration) MS_Detection->Data_Analysis Quantification Quantification of Amantadine Data_Analysis->Quantification

Bioanalytical workflow for amantadine quantification.

Amantadine is known for its dual mechanism of action: as an antiviral agent targeting the influenza A M2 proton channel and as a therapeutic for Parkinson's disease by acting as an NMDA receptor antagonist.[6][9]

G cluster_antiviral Amantadine's Antiviral Mechanism of Action Amantadine Amantadine M2_Channel Influenza A M2 Proton Channel Amantadine->M2_Channel Blocks Viral_Uncoating Viral Uncoating M2_Channel->Viral_Uncoating Required for Replication Viral Replication Proton_Influx Proton Influx (H+) Proton_Influx->M2_Channel Mediates Viral_Uncoating->Replication

Amantadine's antiviral mechanism of action.

G cluster_antiparkinsonian Amantadine's Antiparkinsonian Mechanism of Action Amantadine_NMDA Amantadine NMDA_Receptor NMDA Receptor Amantadine_NMDA->NMDA_Receptor Antagonizes Dopamine_Release Increased Dopamine Release Amantadine_NMDA->Dopamine_Release Promotes Calcium_Influx Excessive Ca2+ Influx NMDA_Receptor->Calcium_Influx Glutamate Glutamate Glutamate->NMDA_Receptor Activates Symptom_Relief Relief of Parkinsonian Symptoms Dopamine_Release->Symptom_Relief

Amantadine's antiparkinsonian mechanism of action.

References

A Comparative Guide to Bioanalytical Method Validation for Amantadine Using Amantadine-d15

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of bioanalytical methods for the quantification of amantadine in biological matrices, with a specific focus on the use of its deuterated analog, amantadine-d15, as an internal standard. The information presented is collated from peer-reviewed scientific literature and regulatory guidelines to assist researchers, scientists, and drug development professionals in selecting and implementing robust and reliable bioanalytical assays.

Amantadine, an antiviral and antiparkinsonian drug, requires accurate quantification in biological samples for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.[1] The use of a stable isotope-labeled internal standard, such as this compound, is a gold standard in mass spectrometry-based bioanalytical methods. This approach compensates for variability in sample preparation and instrument response, thereby enhancing the accuracy and precision of the results.[1][2]

Comparison of Bioanalytical Method Performance

The performance of a bioanalytical method is critically evaluated based on its linearity, accuracy, precision, recovery, and matrix effect. The following tables summarize the validation parameters for different liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for the quantification of amantadine.

Table 1: Comparison of Sample Extraction Methods for Amantadine Analysis

ParameterMethod 1: Protein Precipitation (PP)Method 2: Solid-Phase Extraction (SPE)Method 3: Liquid-Liquid Extraction (LLE)
Internal Standard This compoundAmantadine-d6Desloratadine
Biological Matrix Human PlasmaHuman PlasmaHuman Plasma
Extraction Principle Precipitation of proteins with a solvent like acetonitrile.[3][4]Analyte and IS are retained on a solid sorbent and eluted with a solvent.Partitioning of the analyte and IS between two immiscible liquid phases.[5]
Advantages Simple, fast, and high-throughput.[3][4]Provides cleaner extracts by effectively removing matrix interferences, leading to improved sensitivity.[6]Good for removing certain types of interferences.
Disadvantages May result in less clean extracts compared to SPE, potentially leading to matrix effects.More time-consuming and can be more expensive than PP.Can be labor-intensive and may use hazardous organic solvents.[7]
Typical Recovery >97%[4]~98.75%[2]~70%[5]

Table 2: Performance Characteristics of LC-MS/MS Methods for Amantadine Quantification

ParameterMethod A (using this compound)[4][8]Method B (using Amantadine-d6)[2][9]
Analytical Technique LC-MS³LC-MS/MS
Linearity Range 50 - 1500 ng/mL0.50 - 500 ng/mL
Correlation Coefficient (r or r²) > 0.995≥ 0.9969
Lower Limit of Quantification (LLOQ) 50 ng/mL0.50 ng/mL
Intra-day Precision (%CV) < 8.0%≤ 5.42%
Inter-day Precision (%CV) < 8.0%1.27% to 4.23%
Intra-day Accuracy (%Bias) < 8.0%98.47%–105.72%
Inter-day Accuracy (%Bias) < 8.0%98.86%–105.21%

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for bioanalytical method validation.[10][11] For chromatographic assays, the acceptance criteria for accuracy of calibration standards are typically within ±20% at the LLOQ and ±15% at other levels. For quality control samples, the mean accuracy should be within ±15% of the nominal values, except for the LLOQ, which should be within ±20%.[12][13] The precision, expressed as the coefficient of variation (%CV), should not exceed 15%, except for the LLOQ, where it should not exceed 20%.[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are the experimental protocols for the compared LC-MS/MS methods.

Method 1: LC-MS³ with Protein Precipitation

This method offers high selectivity and a simple sample preparation procedure.[4]

  • Sample Preparation (Protein Precipitation):

    • Pre-treat plasma samples with acetonitrile to precipitate proteins.[4]

    • Vortex and centrifuge the samples.

    • Collect the supernatant for injection.

  • Chromatographic Conditions:

    • Column: Agilent Poroshell 120 SB-C18 column (4.6 mm × 50 mm, 2.7 μm).[4]

    • Mobile Phase: Isocratic elution with 70% 0.1% formic acid in water and 30% acetonitrile.[4]

    • Flow Rate: 0.8 mL/min.[4]

    • Column Temperature: 40 °C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Ionization.

    • MRM Transition (Amantadine): m/z 152.2 → 135.3 → 107.4.[4]

    • MRM Transition (this compound): m/z 167.0 → 150.3 → 118.1.[4]

Method 2: LC-MS/MS with Solid-Phase Extraction (SPE)

This method demonstrates high sensitivity, making it ideal for studies requiring low detection limits.[1][9]

  • Sample Preparation (Solid-Phase Extraction):

    • To 200 µL of plasma, add 50 µL of the amantadine-d6 internal standard working solution.[1]

    • Alkalinize the sample by adding 100 µL of 0.1 M NaOH.[1]

    • Load the sample onto a pre-conditioned SPE cartridge.[9]

    • Wash the cartridge with an appropriate solvent to remove interfering substances.[9]

    • Elute the analyte and internal standard with a suitable elution solvent.[9]

    • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.[9]

  • Chromatographic Conditions:

    • Column: Synergi™ Hydro-RP C18 (150 mm × 4.6 mm, 4 µm).[9]

    • Mobile Phase: Acetonitrile and 10 mM ammonium formate (pH 3.0) (80:20, v/v).[9]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Ionization.[9]

    • MRM Transition (Amantadine): m/z 152.1 → 135.1.[9]

    • MRM Transition (Amantadine-d6): m/z 158.0 → 141.1.[9]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a bioanalytical method validation for amantadine using LC-MS/MS.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Dev_Start Start SamplePrep Sample Preparation (e.g., PP, SPE, LLE) Dev_Start->SamplePrep Chroma Chromatography (LC Separation) SamplePrep->Chroma MassSpec Mass Spectrometry (Detection) Chroma->MassSpec DataAcq Data Acquisition MassSpec->DataAcq Selectivity Selectivity & Specificity DataAcq->Selectivity Linearity Linearity & Range Accuracy Accuracy Precision Precision Recovery Recovery MatrixEffect Matrix Effect Stability Stability StudySamples Process Study Samples Stability->StudySamples QC_Samples Include QC Samples StudySamples->QC_Samples DataAnalysis Data Analysis & Reporting QC_Samples->DataAnalysis Val_End End DataAnalysis->Val_End

Caption: Workflow for Amantadine Bioanalytical Method Validation.

Logical Relationship of Validation Parameters

This diagram illustrates the interconnectedness of key bioanalytical method validation parameters as defined by regulatory guidelines.

Validation_Parameters_Relationship cluster_Core Core Performance cluster_Quantification Quantification Foundation cluster_SampleIntegrity Sample Integrity cluster_Specificity Assay Specificity Accuracy Accuracy (Closeness to true value) Precision Precision (Reproducibility) Accuracy->Precision Linearity Linearity & Range LLOQ Lower Limit of Quantification (LLOQ) Linearity->LLOQ LLOQ->Accuracy LLOQ->Precision Recovery Extraction Recovery Recovery->Accuracy MatrixEffect Matrix Effect MatrixEffect->Accuracy MatrixEffect->Precision Stability Analyte Stability Stability->Accuracy Selectivity Selectivity Selectivity->Accuracy Selectivity->Precision

Caption: Interrelationship of Bioanalytical Validation Parameters.

Conclusion

The choice of a bioanalytical method for amantadine quantification should be guided by the specific requirements of the study. The LC-MS³ method with protein precipitation offers a simpler and faster sample preparation protocol with high selectivity.[1][4] The LC-MS/MS method with SPE provides excellent sensitivity, making it ideal for studies requiring low detection limits.[1] Both methods demonstrate acceptable accuracy, precision, and linearity, meeting the stringent requirements of regulatory bodies like the FDA and EMA for bioanalytical method validation.[1] The use of a deuterated internal standard like this compound is a critical component for ensuring the reliability of the obtained data.

References

A Researcher's Guide to Accuracy and Precision in Amantadine Assays: A Comparative Analysis of Amantadine-d15 and Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of amantadine in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.[1] The selection of an appropriate internal standard is a critical determinant of assay performance in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This guide provides an objective comparison of Amantadine-d15 with other internal standards, supported by experimental data, to aid in the development of robust and reliable bioanalytical assays.

Stable isotope-labeled (SIL) internal standards are considered the gold standard in mass spectrometry-based bioanalysis as they exhibit a high degree of similarity to the analyte, co-elute with it, and share similar ionization and extraction characteristics.[2] This minimizes variability in sample preparation and instrument response, thereby enhancing the accuracy and precision of the results.[1] This guide will focus on the performance of this compound and compare it with the widely used Amantadine-d6, as well as briefly discuss other potential alternatives.

Comparative Performance of Deuterated Internal Standards

Table 1: Performance Characteristics of Amantadine Analysis using this compound Internal Standard

ParameterPerformance MetricReference
Linearity Range 50 - 1500 ng/mL[2][3]
Correlation Coefficient (r) > 0.995[2][3][4]
Intra-day Precision (% RSD) < 8.0%[3][4]
Inter-day Precision (% RSD) < 8.0%[3][4]
Intra-day Accuracy (% Bias) < 8.0%[3][4]
Inter-day Accuracy (% Bias) < 8.0%[3][4]
Lower Limit of Quantification (LLOQ) 15 ng/mL, 50 ng/mL[4][5]
Upper Limit of Quantification (ULOQ) 1500 ng/mL, 2000 ng/mL[1][5]
Extraction Recovery Within acceptable limits[1][4]
Matrix Effect Within acceptable limits[1][4]

Table 2: Performance Characteristics of Amantadine Analysis using Amantadine-d6 Internal Standard

ParameterPerformance MetricReference
Linearity Range 0.50 - 500 ng/mL[2][3]
Correlation Coefficient (r²) ≥ 0.9969[2][3][6]
Intra-batch Precision (% CV) ≤ 5.42%[3][6]
Inter-batch Precision (% CV) 1.27% to 4.23%[3][6]
Intra-batch Accuracy 98.47%–105.72%[3][6]
Inter-batch Accuracy 98.86%–105.21%[3][6]
Mean Extraction Recovery 98.75%[3]

It is important to note that the data for this compound was generated using an LC-MS³ method, which includes an additional fragmentation step that can enhance selectivity and reduce background noise.[3][4] Both this compound and Amantadine-d6 demonstrate excellent performance, meeting the stringent requirements of regulatory bodies like the FDA and EMA for bioanalytical method validation.[1][4] The choice between them may depend on the specific assay requirements, available instrumentation, and desired sensitivity.[3]

Alternative Internal Standards

In the absence of a stable isotope-labeled internal standard, a structural analogue can be considered.[2] For amantadine, a potential candidate could be a closely related adamantane derivative, such as rimantadine or memantine.[2] However, finding a structural analogue that perfectly mimics the analyte's behavior during extraction and ionization can be challenging.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are generalized experimental protocols for the quantification of amantadine in human plasma using LC-MS/MS with a deuterated internal standard.

1. Sample Preparation

Two common methods for sample preparation are Solid-Phase Extraction (SPE) and Protein Precipitation.

  • Solid-Phase Extraction (SPE):

    • To 200 µL of plasma, add 50 µL of the internal standard working solution (e.g., this compound or Amantadine-d6).[1]

    • Alkalinize the sample by adding 100 µL of 0.1 M NaOH.[1]

    • Load the sample onto a pre-conditioned SPE cartridge (e.g., Strata-X-C or Oasis® MCX).[1][7]

    • Wash the cartridge to remove interferences.[1][7]

    • Elute the analyte and internal standard.[1][7]

    • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.[3][7]

  • Protein Precipitation:

    • To a small volume of plasma (e.g., 20 µL), add the internal standard.[5]

    • Add an organic solvent like acetonitrile to precipitate proteins.[4][5]

    • Vortex and centrifuge the sample.

    • The supernatant can be directly injected or further processed.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: A C18 analytical column is commonly used (e.g., Agilent Eclipse Plus C18, Synergi™ Hydro-RP C18).[3][5]

    • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate) is typically used in an isocratic or gradient elution mode.[3]

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+) is generally used.[3]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification.[3]

    • MRM Transitions:

      • Amantadine: m/z 152.1 → 135.1 or m/z 152.2 → 135.3[3][4]

      • This compound: m/z 167.0 → 150.3[4]

      • Amantadine-d6: m/z 158.0 → 141.1[3]

    • MS³ Transitions (for enhanced selectivity):

      • Amantadine: m/z 152.2 → 135.3 → 107.4[1][4]

      • This compound: m/z 167.0 → 150.3 → 118.1[1][4]

3. Calibration and Quantification

A series of calibration standards are prepared by spiking blank plasma with known concentrations of amantadine.[3] A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The concentration of amantadine in unknown samples is then determined by interpolating their peak area ratios from the calibration curve.[3]

Visualizing the Workflow and Key Relationships

To better illustrate the processes involved in a typical bioanalytical assay for amantadine, the following diagrams outline the experimental workflow and the logical interplay of validation parameters.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS Extraction Extraction (SPE or Protein Precipitation) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS or MS³ Detection LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification Results Concentration Results Quantification->Results Calibration_Curve Calibration Curve Calibration_Curve->Quantification

Caption: General experimental workflow for amantadine quantification.

G Accuracy Accuracy Robustness Robustness Accuracy->Robustness Precision Precision Precision->Robustness Linearity Linearity Linearity->Accuracy Linearity->Precision Selectivity Selectivity Selectivity->Accuracy Sensitivity Sensitivity Selectivity->Sensitivity Sensitivity->Linearity Recovery Recovery Recovery->Accuracy Matrix_Effect Matrix_Effect Matrix_Effect->Accuracy Matrix_Effect->Precision

References

Establishing Robust Linearity in Bioanalytical Assays: A Comparative Guide for Amantadine-d15

Author: BenchChem Technical Support Team. Date: November 2025

In the development of robust bioanalytical methods, establishing the linearity of a calibration curve is a critical step to ensure accurate quantification of an analyte over a specific concentration range. For the analysis of the antiviral drug Amantadine, the use of a deuterated internal standard such as Amantadine-d15 is a widely accepted practice to compensate for variability during sample preparation and analysis. This guide provides a comparative overview of the performance of this compound in establishing linear calibration curves, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Comparative Performance of Internal Standards

The choice of internal standard can significantly impact the performance of a bioanalytical method. While various deuterated analogs of Amantadine are available, this compound and Amantadine-d6 are commonly employed. The following table summarizes the linearity data from studies utilizing these internal standards, providing a clear comparison of their performance.

Internal StandardLinearity Range (ng/mL)Correlation Coefficient (r)Method
This compound 50–1500> 0.995LC-MS³
This compound 15–20000.9972 to 0.9993 (r²)HPLC-MS/MS
Amantadine-d6 0.50–500≥ 0.9969 (r²)LC-ESI-MS/MS

As the data indicates, both this compound and Amantadine-d6 can be used to establish calibration curves with excellent linearity over a wide range of concentrations. The selection between them may be influenced by the specific analytical technique employed and the desired concentration range for the assay.

Experimental Protocol: Establishing Calibration Curve Linearity with this compound

This section details a typical experimental protocol for establishing the linearity of a calibration curve for the quantification of Amantadine in human plasma using this compound as an internal standard with a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Preparation of Stock and Working Solutions
  • Amantadine Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Amantadine in 1 mL of a 50:50 (v/v) methanol:water solution.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Amantadine Working Solutions: Serially dilute the Amantadine stock solution with a 50:50 (v/v) methanol:water solution to prepare a series of working solutions at concentrations that will yield the desired final concentrations in the calibration standards.

  • This compound Working Solution (400 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) methanol:water solution to a final concentration of 400 ng/mL.[1]

Preparation of Calibration Standards
  • Spiking: Prepare calibration standards by spiking blank human plasma with the Amantadine working solutions to achieve a final concentration range, for example, of 50, 100, 300, 500, 700, 1000, and 1500 ng/mL.[1]

  • Internal Standard Addition: To a fixed volume of each calibration standard, add a constant volume of the this compound working solution (e.g., 400 ng/mL).[1]

Sample Preparation (Protein Precipitation)
  • To the plasma samples containing Amantadine and this compound, add a protein precipitation agent such as acetonitrile.[1]

  • Vortex the samples to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: Agilent Poroshell 120 SB-C18 (4.6 mm × 50 mm, 2.7 μm) or equivalent.[1]

    • Mobile Phase: Isocratic elution with 70% 0.1% formic acid in water and 30% acetonitrile.[1]

    • Flow Rate: 0.8 mL/min.[1]

    • Injection Volume: A suitable volume for the instrument, e.g., 10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM) or triple-stage fragmentation (MS³).

    • MRM Transitions:

      • Amantadine: m/z 152.2 → 135.3[1]

      • This compound: m/z 167.0 → 150.3[1]

    • MS³ Transitions:

      • Amantadine: m/z 152.2 → 135.3 → 107.4[1]

      • This compound: m/z 167.0 → 150.3 → 118.1[1]

Data Analysis and Linearity Assessment
  • Integrate the peak areas for both Amantadine and this compound for each calibration standard.

  • Calculate the peak area ratio (Amantadine peak area / this compound peak area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of Amantadine.

  • Perform a linear regression analysis on the data points.

  • The linearity is considered acceptable if the correlation coefficient (r) is greater than 0.995 and the back-calculated concentrations of the standards are within ±15% of the nominal values (±20% for the Lower Limit of Quantification, LLOQ).[1]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps involved in establishing the linearity of the Amantadine calibration curve using this compound as an internal standard.

G cluster_prep Solution Preparation cluster_cal Calibration Standard Preparation cluster_sample_prep Sample Processing cluster_analysis Analysis & Data Processing Stock_AMT Amantadine Stock Work_AMT Amantadine Working Stds Stock_AMT->Work_AMT Stock_IS This compound Stock Work_IS IS Working Solution Stock_IS->Work_IS Spike_AMT Spike with Amantadine Work_AMT->Spike_AMT Spike_IS Add Internal Standard Work_IS->Spike_IS Blank_Plasma Blank Plasma Blank_Plasma->Spike_AMT Spike_AMT->Spike_IS Cal_Stds Calibration Standards Spike_IS->Cal_Stds Protein_Precip Protein Precipitation Cal_Stds->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Peak_Integration Peak Area Integration LCMS->Peak_Integration Ratio_Calc Calculate Area Ratio (AMT/IS) Peak_Integration->Ratio_Calc Cal_Curve Construct Calibration Curve Ratio_Calc->Cal_Curve Linearity_Eval Evaluate Linearity (r > 0.995) Cal_Curve->Linearity_Eval

Caption: Workflow for establishing calibration curve linearity.

References

A Comparative Analysis of LC-MS³ and LC-MRM for the Quantification of Amantadine

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into two powerful analytical techniques for the precise measurement of Amantadine in biological matrices, providing researchers, scientists, and drug development professionals with a comprehensive guide to method selection.

The accurate quantification of amantadine, a pharmaceutical agent used in the treatment of viral infections and Parkinson's disease, is crucial for therapeutic drug monitoring and pharmacokinetic studies. Liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for such bioanalytical assays due to its high sensitivity and selectivity.[1] Within the realm of LC-MS, two common techniques employed are triple quadrupole mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode (LC-MRM) and a more advanced technique, three-stage fragmentation (MS³) on a hybrid quadrupole-linear ion trap mass spectrometer (LC-MS³).

This guide provides a detailed comparative analysis of the LC-MS³ and LC-MRM methods for the quantification of amantadine, supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs.

Methodologies: A Side-by-Side Look

A study directly comparing the two methods for amantadine quantification in human plasma utilized a Shimadzu Exion LC-20AD HPLC system coupled with a QTRAP 5500 mass spectrometer.[2][3][4] The core difference between the two approaches lies in the mass spectrometric analysis.

Experimental Protocols

Sample Preparation: A straightforward protein precipitation method was employed for plasma samples. Acetonitrile was used as the extracting solution to precipitate proteins, ensuring a clean sample for injection into the LC-MS system.[2][3][4]

Liquid Chromatography:

  • Column: Agilent Poroshell 120 SB-C18 (4.6 mm × 50 mm, 2.7 μm)[2][3][4]

  • Mobile Phase: Isocratic elution with a mixture of 70% 0.1% formic acid in water (Solvent A) and 30% acetonitrile (Solvent B).[2][3][4]

  • Flow Rate: 0.8 mL/min[2][3][4]

  • Total Run Time: 3 minutes per sample[2][3][4]

Mass Spectrometry:

  • Ionization Mode: Positive Ion Electrospray Ionization (ESI)[5]

  • Internal Standard (IS): Amantadine-d15 (AMT-d15)[2][3][4]

ParameterLC-MRMLC-MS³
Precursor Ion (Amantadine) m/z 152.2m/z 152.2
Product Ion (Amantadine) m/z 135.3m/z 135.3 → m/z 107.4
Precursor Ion (IS) m/z 167.0m/z 167.0
Product Ion (IS) m/z 150.3m/z 150.3 → m/z 118.1

Performance Comparison: Quantitative Data

The validation of both methods was conducted in accordance with the guidelines of the Food and Drug Administration (FDA) for bioanalytical method validation.[2][3][4]

Performance MetricLC-MRMLC-MS³
Linearity Range Not explicitly stated, but compared with LC-MS³50–1500 ng/mL (r > 0.995)[2][3][4]
Lower Limit of Quantification (LLOQ) Not explicitly stated, but compared at 50 ng/mL50 ng/mL[2][3][4]
Intra-day and Inter-day Precision Not explicitly stated< 8.0%[2][3][4]
Intra-day and Inter-day Accuracy Not explicitly stated< 8.0%[2][3][4]
Signal-to-Noise Ratio (S/N) at 50 ng/mL 18.087.5[2][5]
Response Signal at 50 ng/mL 3606 cps2.8 e⁶ cps[2][5]

Key Findings and Discussion

While both methods proved to be reliable and accurate for amantadine determination in human plasma, the LC-MS³ method demonstrated superior sensitivity and selectivity.[2][3] The additional fragmentation step in the MS³ scan mode effectively reduced matrix interference and background noise.[2][5] This resulted in a significantly higher signal-to-noise ratio for the LC-MS³ method (87.5) compared to the LC-MRM method (18.0) at a concentration of 50 ng/mL.[2][5]

Despite the enhanced sensitivity of the LC-MS³ technique, a comparison of 44 human plasma samples analyzed by both methods showed no statistically significant difference in the quantitative results.[2][3][4] The Passing-Bablok regression and Bland-Altman plot analyses confirmed a strong correlation and agreement between the two methods, indicating that both are suitable for therapeutic drug monitoring of amantadine.[2][3][4]

Visualizing the Methodologies

To further elucidate the operational differences between the two techniques, the following diagrams illustrate the experimental workflows and fragmentation pathways.

LC_MRM_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry (MRM) Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Injection Supernatant->Injection Column C18 Separation Injection->Column Elution Isocratic Elution Column->Elution ESI ESI Source (Positive Ion) Elution->ESI Q1 Q1: Precursor Ion Isolation (m/z 152.2) ESI->Q1 Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Product Ion Monitoring (m/z 135.3) Q2->Q3 Detector Detector Q3->Detector

LC-MRM Experimental Workflow

LC_MS3_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry (MS³) Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Injection Supernatant->Injection Column C18 Separation Injection->Column Elution Isocratic Elution Column->Elution ESI ESI Source (Positive Ion) Elution->ESI Q1 Q1: Precursor Ion Isolation (m/z 152.2) ESI->Q1 Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 LIT Linear Ion Trap: Product Ion Isolation (m/z 135.3) & Further Fragmentation Q2->LIT Detector Detector (Monitoring m/z 107.4) LIT->Detector

LC-MS³ Experimental Workflow

Fragmentation_Pathways cluster_mrm LC-MRM Fragmentation cluster_ms3 LC-MS³ Fragmentation MRM_Precursor Precursor Ion (m/z 152.2) MRM_Product Product Ion (m/z 135.3) MRM_Precursor->MRM_Product CID MS3_Precursor Precursor Ion (m/z 152.2) MS3_Product1 Primary Product Ion (m/z 135.3) MS3_Precursor->MS3_Product1 CID in Q2 MS3_Product2 Secondary Product Ion (m/z 107.4) MS3_Product1->MS3_Product2 CID in LIT

Amantadine Fragmentation Pathways

Conclusion

Both LC-MRM and LC-MS³ are robust and reliable methods for the quantification of amantadine in human plasma. The choice between the two will largely depend on the specific requirements of the study.

  • LC-MRM is a widely available and validated technique that provides accurate and precise quantification, suitable for routine therapeutic drug monitoring.

  • LC-MS³ offers enhanced sensitivity and selectivity by minimizing matrix effects. This makes it particularly advantageous for applications requiring very low detection limits or when dealing with complex biological matrices where interferences are a significant concern.

While the study cited found no significant difference in the final quantitative results for amantadine in plasma, the superior signal-to-noise ratio of the LC-MS³ method suggests it could be the more prudent choice for challenging bioanalytical scenarios.

References

Cross-Validation of Analytical Methods: A Comparative Guide to Amantadine-d15 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical and clinical research, the precise and accurate quantification of therapeutic agents is paramount. For amantadine, an antiviral and antiparkinsonian drug, the development of robust bioanalytical methods is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.[1] The gold standard for achieving high accuracy and precision in mass spectrometry-based assays is the use of stable isotope-labeled internal standards.[1] This guide provides a detailed comparison of analytical methods for amantadine, with a specific focus on the cross-validation of methods employing Amantadine-d15 against other internal standards, primarily Amantadine-d6.

This document, intended for researchers, scientists, and drug development professionals, summarizes key performance data from various validated methods, outlines detailed experimental protocols, and presents visual workflows to facilitate a comprehensive understanding of the available analytical strategies.

Performance Characteristics: this compound vs. Other Internal Standards

The choice of an internal standard is a critical determinant of a bioanalytical method's reliability. A suitable internal standard should mimic the analyte's behavior during sample preparation and ionization, thereby compensating for potential variability. Deuterated analogs of the analyte, such as this compound and Amantadine-d6, are widely regarded as ideal internal standards for the quantification of amantadine.[2][3]

Below is a comparative summary of the performance characteristics of bioanalytical methods for amantadine using this compound and Amantadine-d6 as internal standards. The data is collated from multiple studies to provide a comprehensive overview.

Table 1: Performance Data for Amantadine Analysis using this compound as an Internal Standard
Validation ParameterMethod TypePerformance Metric
Linearity LC-MS³Concentration Range: 50–1500 ng/mL[2][4]
Correlation Coefficient (r): > 0.995[2][4]
Precision LC-MS³Intra-day Precision (% RSD): < 8.0%[2]
Inter-day Precision (% RSD): < 8.0%[2]
Accuracy LC-MS³Intra-day Accuracy (% Bias): < 8.0%[2]
Inter-day Accuracy (% Bias): < 8.0%[2]
Lower Limit of Quantification (LLOQ) HPLC-MS/MS15 ng/mL[5]
Table 2: Performance Data for Amantadine Analysis using Amantadine-d6 as an Internal Standard
Validation ParameterMethod TypePerformance Metric
Linearity LC-MS/MSConcentration Range: 0.50–500 ng/mL[2][6]
Correlation Coefficient (r²)
Precision LC-MS/MSIntra-batch Precision (% CV): ≤ 5.42%[2][6]
Inter-batch Precision (% CV): 1.27% to 4.23%[2][6]
Accuracy LC-MS/MSIntra-batch Accuracy: 98.47%–105.72%[2][6]
Inter-batch Accuracy: 98.86%–105.21%[2][6]
Extraction Recovery LC-MS/MSMean Extraction Recovery: 98.75%[2]

Both this compound and Amantadine-d6 demonstrate excellent performance as internal standards, enabling the development of sensitive, accurate, and precise bioanalytical methods.[2] The choice between them may be influenced by the specific analytical technique employed (e.g., LC-MS/MS vs. LC-MS³), the desired linear range, and the availability of the standard. The LC-MS³ method, often used with this compound, can offer enhanced selectivity by reducing background noise through an additional fragmentation step.[2][4]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. The following sections outline the experimental protocols for two common liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of amantadine, one utilizing this compound and the other Amantadine-d6.

Method 1: HPLC-MS/MS with this compound Internal Standard

This method employs a simple protein precipitation extraction, making it suitable for high-throughput analysis.[5]

  • Sample Preparation (Protein Precipitation):

    • To 20 µL of human plasma, add the internal standard solution (this compound).[5]

    • Precipitate proteins by adding acetonitrile.[5]

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for injection into the HPLC-MS/MS system.[5]

  • Chromatographic Conditions:

    • LC System: Agilent Eclipse Plus C18 column (50 x 3.0 mm, 3.5 µm).[5]

    • Mobile Phase A: 5 mM ammonium formate in water.[5]

    • Mobile Phase B: Acetonitrile.[5]

    • Gradient Elution: Start with 15% B, increase to 35% B at 1.6 minutes, then to 100% B at 1.7 minutes and hold until 3.7 minutes. Return to 15% B at 3.8 minutes and re-equilibrate.[5]

    • Retention Time: Approximately 1.2 minutes for both amantadine and this compound.[5]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

Method 2: LC-MS/MS with Amantadine-d6 Internal Standard

This method utilizes solid-phase extraction (SPE) for sample cleanup, which can provide cleaner extracts and potentially lower limits of quantification.[6][7]

  • Sample Preparation (Solid-Phase Extraction):

    • To 200 µL of plasma, add a specified volume of the Amantadine-d6 internal standard working solution.[1][6]

    • Alkalinize the sample with 100 µL of 0.1 M NaOH.[1]

    • Load the sample onto a pre-conditioned SPE cartridge (e.g., Phenomenex Strata-X-C).[1][6]

    • Wash the cartridge to remove interfering substances.[7]

    • Elute the analyte and internal standard with a suitable elution solvent.[7]

    • Evaporate the eluate to dryness under a stream of nitrogen.[7]

    • Reconstitute the residue in the mobile phase for analysis.[7]

  • Chromatographic Conditions:

    • LC System: Synergi™ Hydro-RP C18 column (150 mm × 4.6 mm, 4 µm).[6][7]

    • Mobile Phase: Acetonitrile and 10 mM ammonium formate (pH 3.0) (80:20, v/v).[6][7]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Ionization.[7]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[7]

    • MRM Transitions:

      • Amantadine: m/z 152.1 → 135.1[2][7]

      • Amantadine-d6: m/z 158.0 → 141.1[2][7]

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for sample preparation and analysis.

cluster_0 Protein Precipitation Workflow (this compound) plasma Plasma Sample (20 µL) add_is Add this compound Internal Standard plasma->add_is add_acn Add Acetonitrile add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis HPLC-MS/MS Analysis supernatant->analysis

Protein Precipitation Workflow

cluster_1 Solid-Phase Extraction Workflow (Amantadine-d6) plasma Plasma Sample (200 µL) add_is Add Amantadine-d6 Internal Standard plasma->add_is alkalinize Alkalinize Sample add_is->alkalinize load Load onto SPE Cartridge alkalinize->load wash Wash Cartridge load->wash elute Elute Analyte & IS wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Solid-Phase Extraction Workflow

Conclusion

The cross-validation of analytical methods is a critical exercise to ensure data integrity and consistency, particularly when comparing results across different studies or laboratories. Both this compound and Amantadine-d6 have proven to be highly effective internal standards for the bioanalysis of amantadine. The selection of a specific deuterated analog and the corresponding analytical method should be guided by the study's objectives, required sensitivity, and throughput needs. Methods utilizing this compound with LC-MS³ offer the potential for enhanced selectivity, while methods with Amantadine-d6 and either protein precipitation or SPE provide robust and reliable quantification. The data and protocols presented in this guide serve as a valuable resource for researchers in the development and validation of analytical methods for amantadine.

References

Performance of Amantadine-d15 as an Internal Standard in Diverse Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of amantadine in biological samples is critical for pharmacokinetic, bioequivalence, and toxicological studies. The use of a stable isotope-labeled internal standard is paramount for achieving reliable and reproducible results. This guide provides a comprehensive evaluation of Amantadine-d15's performance as an internal standard in various biological matrices, comparing its efficacy across different analytical methodologies and sample types. The information presented is compiled from published studies to aid in the development and validation of robust bioanalytical assays.

Comparative Analysis of this compound Performance

This compound has demonstrated exceptional performance as an internal standard in the bioanalysis of amantadine, particularly in human plasma. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and multi-stage fragmentation (LC-MS³) methods consistently yields high accuracy and precision. While comprehensive data is most abundant for plasma, this guide also presents available performance metrics for other matrices, including urine and saliva, to provide a broader perspective on its applicability.

Quantitative Performance Data

The following tables summarize the validation parameters of analytical methods employing this compound as an internal standard across different biological matrices.

Table 1: Performance of this compound in Human Plasma

Validation ParameterMethod 1 (LC-MS/MS)Method 2 (LC-MS³)
Linearity Range (ng/mL) 15 - 2000[1]50 - 1500[2][3]
Correlation Coefficient (r) > 0.995[1]> 0.995[2][3]
Lower Limit of Quantification (LLOQ) (ng/mL) 15[1]50[2][3]
Intra-day Precision (% RSD) < 8.0%< 8.0%[2][3]
Inter-day Precision (% RSD) < 8.0%< 8.0%[2][3]
Intra-day Accuracy (% Bias) < 8.0%< 8.0%[2][3]
Inter-day Accuracy (% Bias) < 8.0%< 8.0%[2][3]
Extraction Recovery Not explicitly statedWithin acceptable limits[2][3]
Matrix Effect Not explicitly statedWithin acceptable limits[2][3]

Table 2: Performance of this compound in Other Biological Matrices (Data using a modified QuEChERS method)

Biological MatrixLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Reference
Urine 5 - 20014 - 2040 - 63[4]
Saliva 5 - 20014 - 2040 - 63[4]
Gastric Fluid 5 - 20014 - 2040 - 63[4]

Note: Detailed accuracy and precision data for urine, saliva, and gastric fluid using this compound as an internal standard were not available in the reviewed literature. The data presented is for a method determining amantadine and acyclovir simultaneously.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays. The following are representative experimental protocols for the analysis of amantadine using this compound as an internal standard in human plasma.

Method 1: High-Throughput LC-MS/MS Analysis in Human Plasma

This method utilizes a simple protein precipitation extraction, making it suitable for high-throughput analysis.[1]

1. Sample Preparation (Protein Precipitation):

  • To 20 µL of human plasma, add the internal standard solution of this compound.

  • Precipitate proteins by adding a suitable organic solvent.

  • Vortex and centrifuge the samples.

  • Transfer the supernatant for LC-MS/MS analysis.

2. Chromatographic Conditions:

  • Column: Agilent Eclipse Plus C18 (50 x 3.0 mm, 3.5 µm)[1]

  • Mobile Phase A: 5 mM ammonium formate in H₂O[1]

  • Mobile Phase B: Acetonitrile (ACN)[1]

  • Gradient: Start at 15% B, increase to 35% B at 1.6 min, then to 100% B at 1.7 min and hold until 3.7 min. Return to 15% B at 3.8 min and re-equilibrate until 5.3 min.[1]

  • Flow Rate: Not explicitly stated.

  • Injection Volume: Not explicitly stated.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI)[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[1]

  • MRM Transitions:

    • Amantadine: m/z 152.0 → 135.1[1]

    • This compound: m/z 167.2 → 150.1[1]

Method 2: LC-MS³ Analysis in Human Plasma

This method employs a triple-stage fragmentation (MS³) approach for enhanced selectivity.[2][3]

1. Sample Preparation (Protein Precipitation):

  • Pre-treat plasma samples with acetonitrile as the extracting solution to precipitate proteins.[2][3]

2. Chromatographic Conditions:

  • Column: Agilent Poroshell 120 SB-C18 (4.6 mm × 50 mm, 2.7 μm)[2][3]

  • Mobile Phase A: 70% 0.1% formic acid[2][3]

  • Mobile Phase B: 30% acetonitrile[2][3]

  • Elution: Isocratic[2][3]

  • Flow Rate: 0.8 mL/min[2][3]

  • Total Run Time: 3 min[2][3]

3. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Ion Mode[2][3]

  • Detection Mode: Triple-stage fragmentation (MS³)[2][3]

  • MS³ Transitions:

    • Amantadine: m/z 152.2 → 135.3 → 107.4[2][3]

    • This compound: m/z 167.0 → 150.3 → 118.1[2][3]

Visualizations

To further elucidate the experimental processes, the following diagrams illustrate a general workflow for bioanalytical method validation and the specific workflow for amantadine quantification in tissue, which can be adapted for other matrices.

Bioanalytical_Method_Validation_Workflow cluster_planning Planning & Pre-study cluster_in_study In-study Validation cluster_post_study Post-study Analysis method_development Method Development pre_study_validation Pre-study Validation method_development->pre_study_validation calibration_curves Calibration Curves pre_study_validation->calibration_curves qc_samples QC Samples calibration_curves->qc_samples data_analysis Data Analysis & Reporting qc_samples->data_analysis

General workflow for bioanalytical method validation.

Amantadine_Quantification_Workflow sample_collection Biological Matrix Collection (e.g., Plasma, Urine, Tissue) is_spiking Spiking with this compound (Internal Standard) sample_collection->is_spiking extraction Sample Extraction (Protein Precipitation or SPE) is_spiking->extraction centrifugation Centrifugation extraction->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS or LC-MS³ Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing

Workflow for amantadine quantification in biological samples.

Conclusion

This compound serves as a robust and reliable internal standard for the quantification of amantadine in various biological matrices. The presented data, particularly for human plasma, demonstrates that methods utilizing this compound meet the stringent requirements for bioanalytical method validation, ensuring high levels of accuracy, precision, and linearity. While detailed performance data in matrices other than plasma is less prevalent in the current literature, the available information suggests its suitability for these applications as well. The provided experimental protocols and workflows offer a solid foundation for researchers to develop and validate their own bioanalytical methods for amantadine, contributing to the generation of high-quality data in their respective fields. Further studies are encouraged to expand the body of knowledge on the performance of this compound in a wider range of biological matrices.

References

A Comparative Guide to the Determination of the Lower Limit of Quantification (LLOQ) for Amantadine Using Amantadine-d15

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methods for determining the lower limit of quantification (LLOQ) of Amantadine, with a primary focus on methods utilizing its deuterated internal standard, Amantadine-d15. The information is intended for researchers, scientists, and drug development professionals seeking to establish robust and sensitive bioanalytical assays.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for the quantification of Amantadine is critical for achieving the desired sensitivity and accuracy. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted technique due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting matrix effects and variability during sample processing and analysis.[1]

Below is a summary of the performance of various published methods for Amantadine quantification.

Method Internal Standard LLOQ (ng/mL) Linear Range (ng/mL) Sample Preparation Instrumentation
LC-MS/MS [2]This compound1515 - 2000Protein PrecipitationHPLC-MS/MS
LC-MS³ [3][4][5]This compound5050 - 1500Protein PrecipitationLC-MS³
LC-MS/MS [6]Amantadine-d60.500.50 - 500Solid-Phase ExtractionLC-ESI-MS/MS
LC-ESI-MS [7]Desloratadine3.93.9 - 1000Liquid-Liquid ExtractionLC-ESI-MS
HPLC-UV with Derivatization [8]Memantine69028000 - 171000DerivatizationHPLC-UV
Spectrophotometry [9]Not Applicable160 - 19102000 - 90000Chemical ReactionSpectrophotometer

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of bioanalytical assays. The following are representative experimental protocols for the determination of Amantadine LLOQ using this compound.

Method 1: High-Throughput LC-MS/MS with Protein Precipitation

This method is adapted from a validated high-throughput HPLC-MS/MS method for the quantitation of Amantadine in human plasma.[2]

1. Sample Preparation:

  • To 20 µL of human plasma, add the internal standard solution of this compound.[2]

  • Precipitate the plasma proteins by adding an appropriate volume of acetonitrile.[2][3]

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.[2]

2. Liquid Chromatography:

  • Column: Agilent Eclipse Plus C18 (50 x 3.0 mm, 3.5 µm).[2]

  • Mobile Phase A: 5 mM ammonium formate in H₂O.[2]

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Gradient: Start at 15% B, increase to 35% B at 1.6 min, then to 100% B at 1.7 min and hold until 3.7 min. Return to 15% B at 3.8 min and re-equilibrate until 5.3 min.[2]

  • Flow Rate: As optimized for the specific system.

  • Injection Volume: As optimized for the specific system.

3. Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive mode.[2]

  • Detection: Multiple Reaction Monitoring (MRM).[2]

  • MS Transitions: [2]

    • Amantadine: m/z 152.0 → 135.1

    • This compound: m/z 167.2 → 150.1

Method 2: Highly Selective LC-MS³ with Protein Precipitation

This method utilizes a triple-stage fragmentation (MS³) approach for enhanced selectivity.[3][4][5]

1. Sample Preparation:

  • Plasma samples are pretreated with acetonitrile to precipitate proteins.[3][4][5]

2. Liquid Chromatography:

  • Column: Agilent Poroshell 120 SB-C18 (4.6 mm × 50 mm, 2.7 μm).[3][4]

  • Mobile Phase: Isocratic elution with 70% 0.1% formic acid in water (Solvent A) and 30% acetonitrile (Solvent B).[3][4]

  • Flow Rate: 0.8 mL/min.[3][4]

  • Run Time: 3 min.[3][4]

3. Mass Spectrometry:

  • Ionization: Electrospray Ionization (ESI) in positive mode.[10]

  • Detection: Triple-stage fragmentation (MS³).[3][10]

  • MS³ Transitions: [3][10]

    • Amantadine: m/z 152.2 → 135.3 → 107.4

    • This compound: m/z 167.0 → 150.3 → 118.1

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the determination of Amantadine's LLOQ using an LC-MS/MS-based method with an internal standard.

LLOQ_Determination_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation start Plasma Sample add_is Add this compound (Internal Standard) start->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation ms_detection MS/MS Detection (MRM or MS³) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Amantadine / this compound) peak_integration->ratio_calc calibration_curve Generate Calibration Curve ratio_calc->calibration_curve lloq_determination Determine LLOQ (Based on S/N ratio, Accuracy & Precision) calibration_curve->lloq_determination

Workflow for LLOQ Determination of Amantadine.

Alternative Analytical Approaches

While LC-MS/MS is the gold standard, other techniques have been employed for Amantadine quantification, although they generally offer lower sensitivity. These include:

  • Gas Chromatography (GC): Often requires laborious sample pretreatment, including extraction and derivatization steps.[11]

  • High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/Flu): Amantadine lacks a strong chromophore or fluorophore, necessitating derivatization to enhance its detection, which can add complexity to the workflow.[3][8]

  • Spectrophotometry: These methods are typically less sensitive and selective compared to chromatographic techniques.[9]

The choice of the most suitable method depends on the specific requirements of the study, including the desired LLOQ, sample matrix, available instrumentation, and throughput needs. For regulated bioanalysis, methods utilizing stable isotope-labeled internal standards and LC-MS/MS are highly recommended to ensure accuracy and robustness in line with regulatory guidelines.[12]

References

Adherence to FDA and EMA Guidelines for Internal Standard Use in Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous standards of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) are paramount in bioanalytical method validation. A critical component of this validation is the appropriate use of internal standards (IS) to ensure the accuracy and precision of quantitative data. This guide provides a comparative overview of FDA and EMA guidelines for internal standard selection and performance, supported by experimental data and detailed protocols.

The primary role of an internal standard is to compensate for the variability inherent in the bioanalytical process, including sample preparation, extraction, and instrument response.[1] Both the FDA and EMA, largely harmonized under the International Council for Harmonisation (ICH) M10 guideline, emphasize the importance of a well-characterized and consistently performing internal standard.[2][3]

Key Regulatory Recommendations for Internal Standard Use

The following table summarizes the core tenets of the FDA and EMA guidelines regarding the use of internal standards in bioanalysis. Adherence to these principles is essential for regulatory submission and ensuring the integrity of pharmacokinetic and toxicokinetic data.

Guideline AspectFDA & EMA Recommendations
Selection A stable isotope-labeled internal standard (SIL-IS) is the preferred choice as it most closely mimics the analyte's chemical and physical properties.[2] If a SIL-IS is not available, a structural analog may be used; however, its selection must be scientifically justified.
Characterization The purity and identity of the internal standard must be well-documented.[4]
Concentration The internal standard should be added at a constant, known concentration to all samples, including calibration standards and quality controls (QCs).[1][5]
Interference The internal standard must be assessed to ensure it does not interfere with the analyte or other endogenous components in the biological matrix.[6] The response of the IS in a blank sample (without IS) should not exceed 5% of the response in a zero calibrator (blank plus IS).[7]
Response Variability The response of the internal standard should be monitored throughout the analytical run. Significant variability may indicate issues with sample processing or instrument performance and should be investigated.[8][9]
Carry-over Carry-over from the internal standard should be assessed by injecting a blank sample after a high-concentration sample. The carry-over should not be greater than 5% for the internal standard.[7]
Stability The stability of the internal standard in stock and working solutions, as well as in the biological matrix under storage and processing conditions, must be established.[3][7]

Performance Comparison of Internal Standard Types

The choice of internal standard significantly impacts assay performance. Stable isotope-labeled internal standards are widely considered the "gold standard" due to their ability to effectively compensate for matrix effects and variability in extraction and ionization.[2] The following table presents a summary of comparative performance data between SIL-IS and analog internal standards from published studies.

Performance ParameterStable Isotope-Labeled IS (SIL-IS)Analog ISKey Observations
Accuracy (% Bias) Typically within ±5%Can be within ±15%, but more susceptible to variabilitySIL-IS generally provides higher accuracy due to better tracking of the analyte during all analytical stages.[6]
Precision (% CV) Typically < 10%Can be < 15%, but often higher than SIL-ISThe use of a SIL-IS significantly improves the precision of the method.[6]
Matrix Effect Effectively minimizes and compensates for matrix effectsMore prone to differential matrix effects compared to the analyteSIL-IS co-elutes with the analyte, experiencing the same degree of ion suppression or enhancement.[10]
Recovery Closely tracks the recovery of the analyteRecovery may differ from the analyte, leading to inaccuraciesThe structural similarity of SIL-IS ensures more consistent recovery.[6]

Experimental Protocols

Detailed and well-documented experimental protocols are fundamental to bioanalytical method validation. Below are methodologies for key experiments cited in regulatory guidelines.

Accuracy and Precision Assessment

Objective: To determine the closeness of the measured concentration to the true concentration (accuracy) and the degree of scatter in a series of measurements (precision).

Protocol:

  • Prepare quality control (QC) samples in the biological matrix at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (within 3x of LLLOQ), Medium QC, and High QC.[1]

  • Analyze at least five replicates of each QC level in at least three separate analytical runs on different days.[11]

  • Calculate the accuracy as the percentage of the mean calculated concentration to the nominal concentration (% bias).

  • Calculate the precision as the percent coefficient of variation (%CV) for the replicates at each concentration level.

  • Acceptance Criteria: For accuracy, the mean value should be within ±15% of the nominal value (±20% at LLOQ). For precision, the %CV should not exceed 15% (20% at LLOQ).[1]

Matrix Effect Evaluation

Objective: To assess the effect of co-eluting matrix components on the ionization of the analyte and internal standard.

Protocol:

  • Obtain at least six different lots of the biological matrix from individual donors.

  • Prepare two sets of samples for each lot:

    • Set A: Extract blank matrix and then spike the analyte and internal standard into the post-extraction solvent.

    • Set B: Spike the analyte and internal standard into the post-extraction solvent (neat solution).

  • Analyze the samples and calculate the matrix factor (MF) for the analyte and the IS for each lot: MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix).

  • Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the IS.

  • Acceptance Criteria: The coefficient of variation of the IS-normalized matrix factor across the different lots should not be greater than 15%.

Stability Assessment

Objective: To evaluate the stability of the analyte and internal standard under various conditions to ensure that their concentrations do not change from sample collection to analysis.

Protocol:

  • Freeze-Thaw Stability: Analyze QC samples at low and high concentrations after undergoing at least three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyze QC samples at low and high concentrations after being kept at room temperature for a period that exceeds the expected sample handling time.

  • Long-Term Stability: Analyze QC samples at low and high concentrations after storage at the intended long-term storage temperature for a period equal to or longer than the time from sample collection to the last sample analysis.

  • Stock Solution Stability: Evaluate the stability of the analyte and internal standard stock solutions at their intended storage temperature.

  • Post-Preparative Stability: Assess the stability of the processed samples (e.g., in the autosampler) for the anticipated duration of the analytical run.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing Key Bioanalytical Processes

Diagrams are essential for clearly communicating complex workflows and logical relationships in bioanalysis.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample_Collection Sample Collection (e.g., Plasma) IS_Addition Internal Standard Addition Sample_Collection->IS_Addition Extraction Extraction (e.g., SPE, LLE, PPT) IS_Addition->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Calculation Peak_Integration->Ratio_Calculation Concentration_Determination Concentration Determination Ratio_Calculation->Concentration_Determination

Caption: A typical bioanalytical experimental workflow.

Caption: Decision logic for internal standard selection.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Amantadine-d15

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Amantadine-d15. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks to personnel and the environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment.

PPE CategoryEquipment SpecificationProtection Against
Eye/Face Protection Chemical safety goggles or a face shield.[1][2][3][4]Eye irritation and chemical splashes.[1]
Skin Protection Impervious gloves (e.g., Nitrile rubber).[3][4] A lab coat or protective coveralls is also required.[1][2]Skin irritation and absorption.[1][5]
Respiratory Protection A dust/aerosol mask (e.g., filter type P3) should be used when handling powders or if dust may be generated.[3]Inhalation of airborne particles.[1]

Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical for maintaining the integrity of this compound and ensuring laboratory safety.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to minimize dust generation.[3]

  • Avoid direct contact with the skin, eyes, and clothing.[2][4]

  • Employ good personal hygiene; wash hands thoroughly with soap and water after handling.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[2][4]

  • Use non-sparking tools and ground all equipment when handling large quantities.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1]

  • Keep away from heat, sparks, open flames, and strong oxidizing agents.[1][3]

  • For long-term stability of stock solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month.[6]

Spill and Exposure Response

Immediate and appropriate action is necessary in the event of a spill or exposure.

IncidentEmergency Protocol
Skin Contact Immediately remove contaminated clothing.[5] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[1] Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][4]
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][7]
Minor Spill Evacuate non-essential personnel. Wearing appropriate PPE, cover the spill with an absorbent material to minimize dust.[1] Collect the material into a labeled container for disposal. Ventilate the area and clean the spill site with soap and water.[1]
Major Spill Evacuate the area immediately and contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of this compound is essential to prevent environmental contamination.

  • Waste Segregation : Collect all waste materials, including unused product, contaminated consumables (e.g., gloves, wipes), and solutions containing this compound, in a designated and clearly labeled hazardous waste container.[8] Do not mix with other waste streams unless permitted by your institution.[8]

  • Container Labeling : Label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by local regulations.[8]

  • Professional Disposal : Arrange for the disposal of the waste through a licensed hazardous waste disposal company. The recommended method of disposal is incineration.[8] Do not dispose of this compound down the drain or in regular trash.[8]

  • Record Keeping : Maintain detailed records of the amount of this compound waste generated and the date of disposal. Retain all documentation from the disposal company.[8]

Procedural Workflow for Handling this compound

The following diagram illustrates the standard workflow for the safe handling of this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal A Review SDS B Don Appropriate PPE A->B C Weigh/Handle in Ventilated Enclosure B->C D Perform Experiment C->D E Decontaminate Work Area D->E F Doff PPE E->F G Segregate Hazardous Waste E->G H Arrange for Professional Disposal G->H

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.